4-Bromo-2,6-diisopropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQRHTYPYQPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472464 | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80058-84-0 | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Regioselective Bromination of 2,6-diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective bromination of 2,6-diisopropylaniline is a critical transformation in synthetic organic chemistry, providing a key building block for the synthesis of various ligands, catalysts, and pharmaceutical intermediates. The sterically hindered nature of the aniline derivative directs the electrophilic substitution to the para position, resulting in the formation of 4-bromo-2,6-diisopropylaniline with high selectivity. This technical guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data from various synthetic approaches.
Introduction
Anilines are highly reactive aromatic compounds in electrophilic substitution reactions due to the strong electron-donating nature of the amino group (-NH₂), which activates the ortho and para positions of the benzene ring.[1][2] However, this high reactivity can often lead to multiple substitutions, as seen in the reaction of aniline with bromine water to produce 2,4,6-tribromoaniline.[1][3] For sterically hindered anilines, such as 2,6-diisopropylaniline, the bulky isopropyl groups ortho to the amine functionality provide kinetic stabilization and control the regioselectivity of the reaction.[4] This steric hindrance significantly disfavors substitution at the ortho positions, leading to the preferential formation of the para-substituted product.[5]
The resulting product, this compound, is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands and other complex molecules used in catalysis and materials science.[4] This guide will explore the underlying mechanism of this regioselective bromination and provide practical experimental details.
Reaction Mechanism
The regioselective bromination of 2,6-diisopropylaniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:
-
Generation of the Electrophile: In the presence of a suitable brominating agent, a polarized bromine species (Br⁺) is generated.
-
Nucleophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline attacks the electrophilic bromine atom. Due to the steric bulk of the two isopropyl groups at the ortho positions, the attack occurs preferentially at the less hindered para position.[5]
-
Formation of the Sigma Complex (Arenium Ion): This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ortho and para positions relative to the incoming bromine atom.
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound.
The regioselectivity is therefore dictated by the steric hindrance imposed by the ortho-isopropyl groups, which raises the energy of the transition state for ortho-attack, making the pathway to the para-product more favorable.[6]
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. byjus.com [byjus.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound|CAS 80058-84-0 [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-diisopropylaniline
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic applications of this compound. This sterically hindered aniline is a key building block in coordination chemistry and organic synthesis, primarily utilized as a precursor for ligands in catalysis and for integration into advanced polymer systems.
Core Physicochemical Properties
This compound is a derivative of aniline characterized by bulky isopropyl groups ortho to the amine and a bromine atom at the para position. These structural features impart significant steric hindrance, which influences its reactivity and the properties of its derivatives.[1] At room temperature, it exists as a light yellow to brown clear liquid.[2][3]
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 80058-84-0[2][4] |
| Molecular Formula | C₁₂H₁₈BrN[2][4][5] |
| Molecular Weight | 256.19 g/mol [2] |
| Physical State | Liquid (at 20°C)[2][3] |
| Appearance | Light yellow to Brown clear liquid[2][3] |
| Boiling Point | 110 °C at 0.14 mmHg[2][3] |
| Specific Gravity | 1.25 (20/20)[2][3] |
| Refractive Index | 1.57[2][3] |
| Flash Point | 136 °C[2][3] |
| Purity | >98.0% (Nonaqueous Titration), >95.0% (GC)[2][3] |
| Storage | Room Temperature, under inert gas, protected from air[2][3] |
Spectroscopic and Analytical Data
Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are primary tools for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (a singlet due to symmetry), the amine protons, and the isopropyl protons.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups. Characteristic absorption bands include N-H stretching vibrations for the primary amine group in the 3300-3500 cm⁻¹ region and aromatic C-H stretching vibrations around 3000 cm⁻¹.[1] Vapor phase IR spectra are available for this compound.[4]
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. GC-MS data for this compound has been documented.[4]
Experimental Protocols
The primary application of this compound is as a synthetic intermediate.[1] Its synthesis is typically achieved through the regioselective bromination of its precursor, 2,6-diisopropylaniline.[1]
Synthesis of this compound Hydrobromide
A common and effective method to achieve selective para-bromination is by using the hydrohalide salt of the starting aniline, which deactivates the ring and directs the electrophile.[1]
Protocol:
-
Reaction Setup : Suspend 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane in a reaction vessel.
-
Reagent Addition : Heat the suspension to 70° C. Add 19.1 g of bromine dropwise over a period of 2 hours. Hydrogen chloride gas will evolve and escape during the addition.[6]
-
Cooling and Filtration : After the addition is complete, cool the reaction mixture to 10° C.[6]
-
Product Isolation : Filter the resulting solid residue. Wash the filter cake with cyclohexane.[6]
-
Drying : Dry the product at 40° C under vacuum to yield this compound hydrobromide as yellow crystals.[6]
This protocol reportedly yields the hydrobromide salt with 98.7% purity and a melting point of 234°-235° C.[6] An alternative method involves using N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF), which can achieve a 97% yield after vacuum distillation.[1]
Caption: Synthesis workflow for this compound Hydrobromide.
Chemical Reactivity and Applications
The significance of this compound stems from its role as a versatile precursor for synthesizing sterically demanding ligands, which are crucial in coordination and organometallic chemistry.[1] The bulky 2,6-diisopropylphenyl groups provide kinetic stabilization to reactive centers and can influence the coordination geometry of metal complexes, thereby tuning their catalytic activity and selectivity.[1]
Ligand Synthesis
-
Schiff Base Ligands : This aniline readily undergoes condensation reactions with aldehydes or ketones to form Schiff base ligands. The steric bulk imparted by the aniline influences the stability and geometry of the resulting metal complexes.[1] For example, reaction with 2,3-butanedione yields a diimine ligand where the aryl rings are forced to be nearly perpendicular to the diimine backbone.[1]
-
N-Heterocyclic Carbene (NHC) Ligands : It serves as a key starting material for N-heterocyclic carbenes (NHCs). These ligands, when coordinated to transition metals like iridium, nickel, and silver, form complexes with applications in catalysis due to the steric shielding they provide to the metal center.[1]
Caption: Role as a precursor in ligand synthesis for catalysis.
Safety and Handling
This compound is classified as harmful.
-
Hazards : It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3][4]
-
Precautions : When handling this compound, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[3] Work should be conducted in a well-ventilated area or outdoors to avoid inhaling mist or vapors.[2][3] After handling, skin should be washed thoroughly.[3]
Store the compound under an inert gas atmosphere in a cool, dark place as it is sensitive to air.[2][3]
References
- 1. This compound|CAS 80058-84-0 [benchchem.com]
- 2. This compound | 80058-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 80058-84-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. This compound | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-bromo-N,N-diisopropylaniline | C12H18BrN | CID 15335633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Spectroscopic Analysis of 4-Bromo-2,6-diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 4-Bromo-2,6-diisopropylaniline. These predictions are based on the analysis of structurally similar compounds and established chemical shift increments.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | s | 2H | Ar-H |
| ~4.10 | br s | 2H | -NH₂ |
| ~3.00 | sept | 2H | -CH(CH₃)₂ |
| ~1.25 | d | 12H | -CH(CH₃)₂ |
s : singlet, d : doublet, sept : septet, br s : broad singlet
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C-NH₂ |
| ~132.0 | C-Br |
| ~128.0 | Ar-C (CH) |
| ~125.0 | Ar-C (C-CH(CH₃)₂) |
| ~28.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Experimental Protocols for NMR Data Acquisition
The following section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). It can be added directly to the solvent by the manufacturer or added separately in a small quantity.
NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
Temperature: Standard acquisition is typically performed at room temperature (e.g., 298 K).
-
Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is commonly used for routine spectra.
-
Acquisition Time (AT): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
¹³C NMR Spectroscopy:
-
Spectrometer: The same spectrometer as for ¹H NMR is used.
-
Acquisition Mode: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typical.
-
Acquisition Time (AT): Approximately 1-2 seconds.
-
Relaxation Delay (D1): A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak or the internal standard (TMS).
-
Integration (¹H NMR): The relative areas under the peaks are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks are determined.
Visualizing the Workflow and Spectral Interpretation
The following diagrams, created using the DOT language, illustrate the experimental workflow for NMR spectroscopy and the logical process for interpreting the resulting spectra of this compound.
Caption: A flowchart illustrating the major steps in an NMR spectroscopy experiment.
Caption: Logical relationships in the interpretation of ¹H and ¹³C NMR spectra.
Spectroscopic Analysis of 4-Bromo-2,6-diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 4-Bromo-2,6-diisopropylaniline, a key intermediate in synthetic organic chemistry. This document outlines detailed experimental protocols, predicted spectral data, and an analysis of the compound's structural features based on established spectroscopic principles. The information presented herein is intended to assist researchers in the identification and characterization of this and structurally related compounds.
Introduction
This compound is an aromatic amine whose sterically hindered nature and functionalization make it a valuable building block in the synthesis of various organic molecules, including ligands for catalysis and pharmaceutical intermediates. Accurate characterization of this compound is crucial for ensuring purity and confirming its chemical identity. This guide details the application of FT-IR spectroscopy and mass spectrometry for the structural elucidation of this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₈BrN
-
Molecular Weight: 256.18 g/mol [1]
-
CAS Number: 80058-84-0
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Predicted FT-IR Spectral Data
The following table summarizes the predicted characteristic infrared absorption peaks for this compound based on the analysis of similar aromatic amines.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3400 - 3500 | Medium | Asymmetric N-H stretch of the primary amine |
| 3300 - 3400 | Medium | Symmetric N-H stretch of the primary amine |
| 2960 - 2850 | Strong | C-H stretch of the isopropyl groups (aliphatic) |
| ~3050 | Medium | C-H stretch of the aromatic ring |
| 1600 - 1650 | Medium | N-H bending (scissoring) of the primary amine |
| 1450 - 1500 | Medium | C=C stretching of the aromatic ring |
| 1250 - 1335 | Strong | C-N stretching of the aromatic amine |
| 1000 - 1100 | Medium | C-Br stretching |
Experimental Protocol for FT-IR Analysis
This protocol describes a general procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues.
-
Record a background spectrum to account for atmospheric and instrumental interferences.
-
-
Sample Preparation:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
-
Data Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
Identify and label the characteristic absorption peaks and compare them to the predicted values and reference spectra of similar compounds.
-
-
Cleaning:
-
Release the pressure arm and carefully remove the sample from the ATR crystal.
-
Clean the crystal thoroughly with a suitable solvent to prevent cross-contamination.
-
FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry can confirm the molecular weight and provide insights into its fragmentation patterns.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values separated by 2 Da.
| m/z (Predicted) | Relative Intensity | Assignment |
| 255/257 | High | [M]⁺, Molecular ion containing ⁷⁹Br and ⁸¹Br |
| 240/242 | High | [M - CH₃]⁺, Loss of a methyl group |
| 212/214 | Medium | [M - C₃H₇]⁺, Loss of an isopropyl group |
| 162 | Medium | [M - Br - C₃H₇]⁺, Loss of bromine and an isopropyl group |
| 43 | High | [C₃H₇]⁺, Isopropyl cation |
Experimental Protocol for Mass Spectrometry
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Instrument Preparation:
-
Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications.
-
Set the appropriate GC conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good chromatographic separation. A typical oven program might start at 100°C and ramp up to 280°C.
-
Set the mass spectrometer parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-400).
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.
-
The sample is vaporized and separated on the GC column before entering the mass spectrometer.
-
The mass spectrometer records the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted values and known fragmentation pathways of similar compounds.
-
Mass Spectrometry Analysis Logical Flow
Caption: Logical flow for GC-MS analysis and structural elucidation.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust framework for the unambiguous identification and structural characterization of this compound. FT-IR confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable information about the compound's fragmentation pathways. The protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and structurally similar compounds in the fields of chemical synthesis and drug development.
References
X-ray Crystal Structure of 4-Bromo-2,6-diisopropylaniline Derivatives: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the synthesis and structural analysis of 4-Bromo-2,6-diisopropylaniline derivatives. The document provides a comprehensive overview of their X-ray crystal structures, including detailed crystallographic data and experimental protocols.
Introduction
This compound is a valuable synthetic intermediate used in the preparation of a variety of organic compounds, particularly as a bulky ligand precursor for transition metal catalysts.[1] Its derivatives, such as diimines and Schiff bases, are of significant interest in coordination chemistry and materials science due to their unique steric and electronic properties.[1] X-ray crystallography provides the definitive method for elucidating the precise three-dimensional arrangement of atoms within these molecules, offering crucial insights into their structure-property relationships.
This guide focuses on the X-ray crystal structures of two prominent derivatives: (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline and 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.
Crystallographic Data
The crystallographic data for the two derivatives of this compound are summarized in the tables below for easy comparison.
(Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline
This compound, with the chemical formula C₂₈H₃₈Br₂N₂, is centrosymmetric, with the midpoint of the central C-C bond of the butyl group located on an inversion center.[2][3] A key structural feature is the significant dihedral angle of 78.23(3)° between the plane of the aryl ring and the 1,4-diazabutadiene mean plane.[2][3] The crystal structure shows no evidence of hydrogen bonding or aromatic stacking.[2][3]
| Parameter | Value |
| Empirical Formula | C₂₈H₃₈Br₂N₂ |
| Formula Weight | 562.42 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 9.099(3) |
| b (Å) | 12.199(4) |
| c (Å) | 13.566(5) |
| β (°) | 104.905(5) |
| Volume (ų) | 1455.2(9) |
| Z | 2 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
Table 1: Crystal data and structure refinement for (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline.[2][3]
1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene
The crystal structure of this diimine ligand, with the empirical formula C₂₆H₃₄Br₂N₂, also reveals a centrosymmetric molecule.[1] The molecule adopts a trans-conformation about the central C-C bond of the butanediylidene backbone.[1]
| Parameter | Value |
| Empirical Formula | C₂₆H₃₄Br₂N₂ |
| Formula Weight | 534.37 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.961(3) |
| b (Å) | 17.848(7) |
| c (Å) | 8.620(3) |
| β (°) | 104.260(11) |
| Volume (ų) | 1336.2(8) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 300 |
Table 2: Crystal data and structure refinement for 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.[1]
Experimental Protocols
This section details the methodologies for the synthesis of the parent aniline and its diimine derivatives, as well as the X-ray crystallographic analysis.
Synthesis of this compound Hydrobromide
A common method for the regioselective bromination of 2,6-diisopropylaniline involves the use of its hydrohalide salt to deactivate the aromatic ring and direct bromination to the para position.[1]
Procedure:
-
A suspension of 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane is prepared.
-
19.1 g of bromine is added dropwise to the suspension at 70°C over 2 hours.
-
The evolved hydrogen chloride gas is allowed to escape.
-
The reaction mixture is then cooled to 10°C and filtered.
-
The resulting solid is washed with cyclohexane and dried under vacuum at 40°C.
-
This process yields 34.1 g of this compound hydrobromide as yellow crystals.[4][5]
An alternative method utilizes N-bromosuccinimide (NBS) as the brominating agent in dimethylformamide (DMF), which can provide the target compound in a 97% yield after vacuum distillation.[1]
Synthesis of Diimine Derivatives
Diimine ligands are typically synthesized through the condensation of two equivalents of the aniline with an α-diketone.[1]
General Procedure for Diazabutadiene Derivatives:
-
The synthesis of compounds like 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene is achieved through the acid-catalyzed condensation of this compound with glyoxal.[1]
-
For the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, the condensation reaction is performed with 2,3-butanedione.[1][3]
-
The resulting solid product is typically recrystallized from a suitable solvent system, such as dichloromethane/cyclohexane, to yield crystals suitable for X-ray diffraction.[3]
X-ray Data Collection and Structure Refinement
The determination of the crystal structures of these derivatives involves single-crystal X-ray diffraction.
Methodology:
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a specific temperature (e.g., 296 K or 300 K) using Mo Kα radiation.[1][2][3]
-
The collected data is processed, which includes cell refinement and data reduction.
-
An absorption correction is applied to the data, often using a multi-scan method.[2][3]
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2][3]
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2][3]
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their structural elucidation and potential applications.
Caption: Workflow from synthesis to structural analysis and applications.
Conclusion
The X-ray crystal structures of this compound derivatives provide invaluable information for understanding their molecular geometry and solid-state packing. The bulky diisopropyl groups and the bromo substituent significantly influence the conformation and intermolecular interactions of these compounds. The detailed crystallographic data and experimental protocols presented in this guide offer a solid foundation for researchers working on the design and synthesis of new ligands and materials based on the this compound scaffold. The established synthetic routes and characterization techniques are robust and can be adapted for the preparation of a wide range of derivatives with tailored properties for applications in catalysis and materials science.
References
- 1. This compound|CAS 80058-84-0 [benchchem.com]
- 2. (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
Solubility and stability of 4-Bromo-2,6-diisopropylaniline in common solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-diisopropylaniline is a sterically hindered aromatic amine crucial as a precursor in the synthesis of ligands for catalysis and advanced materials.[1] Its bulky 2,6-diisopropylphenyl groups provide kinetic stabilization to reactive centers, influencing the coordination geometry and stability of metal complexes.[1] This technical guide provides an in-depth analysis of the solubility and stability of this compound. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes information from analogous compounds, such as other halogenated and sterically hindered anilines, to provide a robust qualitative assessment. Furthermore, it outlines comprehensive experimental protocols for determining solubility and stability, complete with visual workflows, to empower researchers in generating precise data for their specific applications.
Chemical and Physical Properties
This compound is a substituted aniline with the molecular formula C₁₂H₁₈BrN.[2] Its structure, featuring a bromine atom at the para position and two isopropyl groups ortho to the amine, dictates its physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 256.18 g/mol | [2] |
| Appearance | Light yellow to brown clear liquid | [3] |
| Melting Point | Not available (often a liquid at room temperature) | |
| Boiling Point | Not available | |
| CAS Number | 80058-84-0 |
Solubility Profile
Qualitative Solubility Summary
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Soluble to Highly Soluble | The nonpolar aromatic ring and alkyl groups will have favorable van der Waals interactions with nonpolar solvents.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble to Moderately Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds. Sterically hindered anilines are often soluble in THF and chlorinated solvents.[6] |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Moderately Soluble | The amine group can act as a hydrogen bond donor and acceptor, but the bulky isopropyl groups may hinder solvation. |
| Aqueous | Water | Insoluble | The large hydrophobic structure significantly outweighs the hydrophilic contribution of the amine group.[4] |
| Aqueous Acid | Dilute HCl | Soluble | The basic amine group will be protonated to form the corresponding anilinium salt, which is ionic and therefore water-soluble.[7] |
| Aqueous Base | Dilute NaOH | Insoluble | As a weak base, it will not be deprotonated by a dilute strong base. |
Stability Profile
The stability of this compound is a critical consideration for its storage and use in synthesis. Like many anilines, it can be susceptible to degradation through oxidation, photodegradation, and at elevated temperatures. The steric hindrance provided by the ortho-isopropyl groups is expected to enhance its kinetic stability compared to less hindered anilines.[1]
Potential Degradation Pathways:
-
Oxidation: Anilines are prone to oxidation upon exposure to air, which can lead to the formation of colored impurities.[8] The rate of oxidation is often influenced by the presence of light and trace metals. The bulky isopropyl groups may slow down this process.
-
Photodegradation: Aromatic amines can undergo degradation when exposed to UV light. This process can involve the generation of reactive oxygen species that attack the aromatic ring and the amine group, potentially leading to dehalogenation and hydroxylation.[9][10][11][12][13]
-
Thermal Degradation: At elevated temperatures, halogenated anilines can undergo decomposition, which may involve the cleavage of carbon-halogen and carbon-nitrogen bonds, potentially leading to the formation of complex aromatic structures or polymerization.[14][15]
-
Hydrolytic Stability: The C-Br bond in aromatic systems is generally stable to hydrolysis under neutral conditions. The overall molecule is expected to be hydrolytically stable under typical laboratory conditions.
Recommended Storage Conditions:
To ensure the integrity of this compound, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[16]
Experimental Protocols
Determination of Solubility
The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., toluene, acetone, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid ensures that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the analyte.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Workflow for Solubility Determination:
Caption: A generalized workflow for the experimental determination of solubility.
Stability Testing
The following protocol is a general guideline for assessing the stability of this compound under various stress conditions.
Materials:
-
High-purity this compound
-
Vials (clear and amber)
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber with a calibrated light source (e.g., xenon lamp)
-
Acids and bases for hydrolysis studies (e.g., HCl, NaOH)
-
Analytical instrumentation for purity assessment (e.g., HPLC-UV, GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare multiple samples of this compound, both as a neat substance and in solution (in a relevant solvent).
-
Store the samples in appropriate vials (amber for light protection, clear for photostability testing).
-
-
Stress Conditions:
-
Thermal Stability (Accelerated): Store samples at elevated temperatures (e.g., 40 °C, 60 °C) in an environmental chamber.
-
Photostability: Expose samples to a controlled light source that mimics sunlight (ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.
-
Hydrolytic Stability: Prepare solutions of the compound in aqueous buffers at different pH values (e.g., acidic, neutral, basic) and store them at a controlled temperature.
-
Oxidative Stability: Expose the compound to an oxidative agent (e.g., hydrogen peroxide solution) to assess its susceptibility to oxidation.
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4 weeks, and longer for long-term studies).
-
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC or GC method. This method should be able to separate the parent compound from any potential degradation products.
-
Assess the purity of the sample and quantify any degradation products that have formed.
-
Note any changes in physical appearance (e.g., color change).
-
Logical Flow for Stability Assessment:
Caption: A logical flow diagram illustrating the process of stability assessment.
Conclusion
While specific quantitative data on the solubility and stability of this compound are not extensively documented, a strong qualitative understanding can be derived from its chemical structure and comparison with analogous compounds. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in water, with its solubility in acidic aqueous solutions enhanced due to salt formation. The compound's stability is expected to be influenced by factors such as light, air, and high temperatures. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine the precise solubility and stability parameters of this compound, which is essential for its effective application in synthesis and materials science.
References
- 1. This compound|CAS 80058-84-0 [benchchem.com]
- 2. This compound | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 80058-84-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]
- 6. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Photocatalytic Degradation of 4,4'-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. cetjournal.it [cetjournal.it]
- 15. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 16. 80058-84-0|this compound|BLD Pharm [bldpharm.com]
In-Depth Technical Guide to CAS Number 80058-84-0: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 80058-84-0, identified as 4-Bromo-2,6-diisopropylaniline. This document details its chemical and physical properties, known hazards, and synthesis protocols. Primarily utilized as a sterically hindered building block, its main application lies in the synthesis of N-heterocyclic carbene (NHC) and Schiff base ligands. The subsequent metal complexes of these ligands have emerged as promising candidates in anticancer research. This guide presents a review of the reported in vitro biological activities of these derivatives, along with detailed experimental protocols for key assays, and discusses their potential mechanisms of action.
Chemical and Physical Properties
This compound is a substituted aniline characterized by the presence of a bromine atom at the para position and two bulky isopropyl groups ortho to the amino group. These structural features impart significant steric hindrance around the nitrogen atom, influencing its reactivity and the properties of its derivatives.
| Property | Value | Reference(s) |
| IUPAC Name | 4-bromo-2,6-di(propan-2-yl)aniline | [1] |
| Synonyms | 4-Bromo-2,6-diisopropylphenylamine, 2,6-diisopropyl-4-bromoaniline | [1][2] |
| Molecular Formula | C₁₂H₁₈BrN | [1][3][4][5] |
| Molecular Weight | 256.18 g/mol | [1][3][4][5] |
| Appearance | Light yellow to brown clear liquid or solid | [3][6] |
| Boiling Point | 110 °C at 0.14 Torr | [7] |
| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [7] |
| Refractive Index | 1.57 | [7] |
| Storage Temperature | Room temperature, in a cool, dark place under an inert atmosphere | [3][6][7][8] |
Hazards and Safety Information
This compound is classified as harmful. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be used when handling this chemical. Work should be conducted in a well-ventilated area.
| Hazard Statement | Description | Reference(s) |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [3][6][8] |
| H315 | Causes skin irritation | [9] |
| H319 | Causes serious eye irritation | [9] |
| Precautionary Statement | Description | Reference(s) |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3] |
| P270 | Do not eat, drink or smoke when using this product | [3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] |
| P301+P312+P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth | [3] |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell | [3] |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell | [3] |
Synthesis Protocols
Synthesis of this compound Hydrobromide
A common method for the selective bromination of 2,6-diisopropylaniline is the direct bromination of its hydrohalide salt. The protonated amino group deactivates the aromatic ring and directs the electrophilic substitution to the para position.
Experimental Protocol:
-
Suspend 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane in a reaction vessel.
-
Heat the suspension to 70 °C with stirring.
-
Add 19.1 g of bromine dropwise over 2 hours. Hydrogen chloride gas will evolve and should be appropriately vented.
-
After the addition is complete, cool the reaction mixture to 10 °C.
-
Filter the resulting precipitate.
-
Wash the filter residue with cyclohexane.
-
Dry the product at 40 °C under vacuum to yield this compound hydrobromide as yellow crystals.[10]
Synthesis of N-Heterocyclic Carbene (NHC) Ligands and Metal Complexes
This compound is a key precursor for bulky NHC ligands. These are typically synthesized through the reaction with glyoxal and an aldehyde, followed by cyclization and quaternization to form an imidazolium salt, the stable precursor to the free carbene.
Caption: Synthesis of NHC-Metal Complexes.
Applications in Drug Development
While this compound itself is not known to possess significant biological activity, its derivatives, particularly metal complexes of NHC and Schiff base ligands, have shown promise as anticancer agents. The bulky 2,6-diisopropylphenyl groups provide steric shielding to the metal center, which can enhance stability and modulate reactivity.
Anticancer Activity of Derivatives
Several studies have reported the in vitro cytotoxicity of metal (e.g., copper, nickel, zinc, ruthenium, silver, gold) complexes bearing ligands derived from this compound and related sterically hindered anilines. These complexes have demonstrated activity against a range of human cancer cell lines.
| Cell Line | Compound Type | IC₅₀ (µM) | Reference(s) |
| MCF-7 (Breast) | Cu(II) and Ni(II) complexes of fluorenone based ligands | < 10 µg/mL | [7] |
| HeLa (Cervical) | Ru(II)-NHC complexes | 11.1 - 22.8 | [11] |
| C6 (Glioblastoma) | Ru(II)-NHC complexes | 14.2 - 24.2 | [11] |
| A2780 (Ovarian) | Fe(II)-NHC complexes | low micromolar range | [12] |
| HCT116 (Colorectal) | Fe(II)-NHC complexes | low micromolar range | [12] |
Proposed Mechanisms of Action
The precise mechanisms of action for many of these complexes are still under investigation. However, several potential pathways have been proposed for metal-based anticancer drugs, including NHC and Schiff base complexes.
-
DNA Interaction: Some metal complexes can bind to DNA, either through intercalation or covalent binding, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis.
-
Mitochondrial Dysfunction: The lipophilic nature of many of these complexes can facilitate their accumulation in mitochondria. This can lead to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c.
-
Enzyme Inhibition: Specific enzymes that are overexpressed in cancer cells, such as thioredoxin reductase (TrxR), can be targeted and inhibited by these metal complexes.
Caption: Proposed Anticancer Mechanism.
Key Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[3][7][13]
Caption: MTT Assay Workflow.
Plasmid DNA Cleavage Assay
This assay is used to determine if a compound can induce single- or double-strand breaks in DNA.
Experimental Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer (e.g., Tris-HCl).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a DNA control (no compound) and a positive control (a known DNA cleaving agent).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours). The reaction can be performed in the presence or absence of an activating agent like hydrogen peroxide.
-
Gel Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA bands under UV light. The cleavage of supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA.
Caption: DNA Cleavage Assay Workflow.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caption: Apoptosis Assay Workflow.
Conclusion and Future Perspectives
This compound (CAS 80058-84-0) is a valuable and versatile building block in medicinal chemistry and materials science. Its primary role as a precursor to bulky ligands for metal complexes has paved the way for the development of novel anticancer drug candidates. While the in vitro efficacy of these compounds is promising, further research is required to elucidate their precise mechanisms of action, identify specific molecular targets, and evaluate their in vivo efficacy and safety profiles. The detailed protocols and information provided in this guide aim to facilitate further research and development in this exciting area of drug discovery.
References
- 1. Metal-N-heterocyclic carbene complexes as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. | Semantic Scholar [semanticscholar.org]
- 4. Recent developments of metal N-heterocyclic carbenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Antitumor Au(I) N-Heterocyclic Carbene Complexes: A Computational Insight on the Targeting of TrxR Selenocysteine [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Metal N-heterocyclic carbene complexes as potential antitumor metallodrugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. N-Heterocyclic Carbene Iron Complexes as Anticancer Agents: In Vitro and In Vivo Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and investigation of antiproliferative activity of Ru-NHC complexes against C6 and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
Methodological & Application
Synthesis of Brominated N-Heterocyclic Carbene Ligand Precursors from 4-Bromo-2,6-diisopropylaniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of the N-heterocyclic carbene (NHC) ligand precursor, 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride, commencing from the readily available starting material, 4-Bromo-2,6-diisopropylaniline. This brominated NHC precursor is a valuable building block for the development of novel catalysts and metallodrugs, offering a handle for further functionalization through cross-coupling reactions.
The synthetic strategy follows a well-established two-step procedure for the formation of imidazolium salts. The first step involves the condensation of this compound with glyoxal to yield the corresponding diimine intermediate. Subsequent cyclization of the diimine with a formaldehyde equivalent in the presence of an acid affords the target imidazolium chloride.
Experimental Overview
The overall synthetic pathway is depicted below. The initial condensation reaction provides the diimine intermediate, which is then cyclized to the final imidazolium salt.
Figure 1: General workflow for the synthesis of 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene
This procedure is adapted from the literature for the synthesis of the brominated diimine intermediate.[1]
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Methanol
-
Formic acid
Procedure:
-
To a stirred solution of this compound (11.71 mmol) in methanol (40 mL), add 4 drops of formic acid.
-
Slowly add glyoxal (5.80 mmol, 40% aqueous solution) dropwise to the reaction mixture.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with cold methanol (2 x 10 mL).
-
Dry the solid in vacuo to yield the product. For further purification, the solid can be recrystallized from ethanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 56% | [1] |
| ¹H-NMR (CD₂Cl₂, 300 MHz) | δ 1.19 (d, J = 6.9 Hz, 24H, CH₃), 2.91 (sept, J = 6.8 Hz, 4H, CH), 7.31 (s, 4H, aromatic), 8.07 (s, 2H, CH) | [1] |
| ¹³C{¹H}-NMR (CD₂Cl₂, 75 MHz) | δ 22.80, 28.43, 119.42, 126.79, 139.29, 147.52, 163.97 | [1] |
Step 2: Synthesis of 1,3-Bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride
This protocol is a proposed adaptation based on the well-established synthesis of the non-brominated analogue, IPr·HCl.[2]
Materials:
-
1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene
-
Paraformaldehyde
-
Toluene
-
HCl (4M in Dioxane) or Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (if using TMSCl)
Procedure (Method A: Using HCl in Dioxane):
-
Dissolve 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene in toluene.
-
Add paraformaldehyde (1.0 - 1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the paraformaldehyde dissolves.
-
Slowly add a solution of HCl in dioxane (1.0 - 1.2 equivalents) to the reaction mixture.
-
A precipitate should form upon addition of the acid.
-
Stir the reaction for several hours to ensure complete precipitation.
-
Collect the white solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.
Procedure (Method B: Using Chlorotrimethylsilane):
-
Dissolve 1,4-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene in ethyl acetate.
-
Add paraformaldehyde (1.0 - 1.2 equivalents).
-
Heat the mixture to a gentle reflux (around 70 °C).
-
Slowly add chlorotrimethylsilane (1.0 - 1.2 equivalents) dropwise.
-
Continue refluxing for a few hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then to 0-10 °C to maximize precipitation.
-
Filter the resulting white solid, wash with cold ethyl acetate, and dry under vacuum.
Expected Characterization:
While specific spectral data for the brominated product is not available in the searched literature, the following are expected based on the structure and data for the non-brominated analogue:
-
¹H NMR: Appearance of a singlet for the imidazolium proton (NCHN) typically downfield (around 9-11 ppm), along with the characteristic signals for the diisopropylphenyl groups.
-
¹³C NMR: A signal for the carbenic carbon (NCN) in the range of 140-145 ppm.
Application Notes
The synthesized 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride serves as a stable precursor to the corresponding N-heterocyclic carbene. This NHC ligand can be generated in situ by deprotonation with a suitable base (e.g., potassium tert-butoxide, sodium hydride) or used to form various transition metal complexes.
Potential Applications:
-
Catalysis: The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance around the metal center, which can enhance the stability and selectivity of catalysts in various organic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), olefin metathesis, and C-H activation.
-
Drug Development: The bromo-substituent on the phenyl ring offers a site for further chemical modification via reactions like Suzuki or Sonogashira coupling. This allows for the attachment of various functional groups or pharmacophores, enabling the synthesis of novel metallodrug candidates with tunable properties.
-
Materials Science: The ability to functionalize the NHC ligand can be exploited in the design of new materials, such as organometallic polymers or functionalized surfaces.
Signaling Pathway and Logical Relationships
The synthesis of the NHC precursor from the starting aniline can be visualized as a logical progression of chemical transformations.
Figure 2: Logical flow from starting material to applications.
References
Synthesis of Diimine Ligands from 4-Bromo-2,6-diisopropylaniline and α-Diketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diimine ligands, characterized by the presence of two imine (C=N) functional groups, are a cornerstone in coordination chemistry and catalysis. Their steric and electronic properties can be readily tuned by modifying the substituents on the aniline and the backbone of the α-diketone precursor. This high degree of modularity makes them invaluable for a wide range of applications, from olefin polymerization catalysis to the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of a specific class of diimine ligands derived from the sterically hindered 4-Bromo-2,6-diisopropylaniline and various α-diketones (glyoxal, 2,3-butanedione, and benzil). The bulky 2,6-diisopropylphenyl groups provide significant steric shielding to the coordinated metal center, influencing its reactivity and stability. The para-bromo substituent offers a site for further functionalization, allowing for the creation of more complex molecular architectures.
Applications in Research and Drug Development
The diimine ligands synthesized from this compound serve as crucial precursors for a variety of metal complexes with significant applications in both materials science and medicinal chemistry.
Catalysis: These bulky diimine ligands are particularly well-suited for late-transition-metal catalysts used in olefin polymerization. The steric hindrance created by the diisopropylphenyl groups can influence the coordination geometry around the metal center, thereby tuning the catalytic activity and selectivity of the polymerization process. This allows for control over the microstructure and molecular weight of the resulting polymers.
Medicinal Chemistry and Drug Development: Metal complexes are playing an increasingly important role in the design of new therapeutic agents. Diimine ligands can chelate to a variety of metal ions (e.g., platinum, palladium, ruthenium, rhenium), forming stable complexes with potential biological activity. These metal complexes have been investigated for their anticancer properties. The mechanism of action often involves the interaction of the metal complex with biological macromolecules like DNA, leading to the inhibition of cancer cell growth. The ligands themselves can be designed to enhance the specificity and efficacy of the metallodrugs. For instance, palladium(II) complexes with certain diimine ligands have shown promising in vitro and in vivo antitumor activity, with the ability to modify DNA secondary structure and selectively inhibit cancer cell proliferation. While direct biological activity data for the specific ligands described herein is an active area of research, the structural motifs are consistent with those found in biologically active metal complexes.
Experimental Protocols
The synthesis of diimine ligands from this compound and α-diketones is typically achieved through a condensation reaction, often catalyzed by a weak acid.
Materials and Equipment
-
This compound
-
Glyoxal (40% aqueous solution)
-
2,3-Butanedione (Diacetyl)
-
Benzil
-
Methanol
-
Ethanol
-
Formic acid or Acetic acid
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, dichloromethane/cyclohexane)
-
Standard analytical equipment for characterization (NMR, MS, melting point apparatus)
Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)ethanediimine (from Glyoxal)
This protocol is adapted from a literature procedure for the synthesis of 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene.[1]
-
To a stirred solution of this compound (3.0 g, 11.71 mmol) in methanol (40 mL), add a few drops of formic acid.
-
Slowly add glyoxal (0.85 g of a 40% aqueous solution, 5.80 mmol) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate with cold methanol (2 x 10 mL).
-
Dry the solid in vacuo.
-
Recrystallize the crude product from ethanol to obtain pale yellow needles.
Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)-2,3-butanediimine (from 2,3-Butanedione)
This protocol is based on a reported synthesis of a similar diimine ligand.[2][3]
-
Add formic acid (0.5 mL) to a stirred solution of 2,3-butanedione (0.042 g, 0.49 mmol) and this compound (0.250 g, 0.98 mmol) in methanol (20 mL).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Recrystallize the solid from a dichloromethane/cyclohexane mixture (e.g., 8:1 v/v).
-
Wash the recrystallized product with cold ethanol and dry under vacuum.
General Protocol for the Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)-1,2-diphenylethanediimine (from Benzil)
While a specific literature protocol for this exact reaction was not identified, the following general procedure for the synthesis of diimine ligands from anilines and benzil can be adapted.
-
Dissolve this compound (2 equivalents) and benzil (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid or formic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
If necessary, purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Dry the purified product under vacuum.
Data Presentation
| Ligand Name | α-Diketone | Aniline:Diketone Ratio | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| N,N'-bis(4-bromo-2,6-diisopropylphenyl)ethanediimine | Glyoxal | 2.02 : 1 | Methanol | Formic acid | 24 h, RT | 56 | [1] |
| N,N'-bis(4-bromo-2,6-diisopropylphenyl)-2,3-butanediimine | 2,3-Butanedione | 2 : 1 | Methanol | Formic acid | 24 h, Reflux | 75 | [2][3] |
| N,N'-bis(4-bromo-2,6-diisopropylphenyl)-1,2-diphenylethanediimine | Benzil | 2 : 1 | Ethanol | Acetic acid | Reflux | - | General |
Note: The yield for the reaction with benzil is not provided as this is a general protocol. Optimization may be required.
Visualization
General Synthetic Workflow
The general workflow for the synthesis of diimine ligands from this compound and an α-diketone is illustrated below.
Caption: General workflow for the synthesis of diimine ligands.
References
Application Notes: 4-Bromo-2,6-diisopropylaniline in Olefin Polymerization Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diisopropylaniline is a crucial chemical intermediate employed in the synthesis of advanced olefin polymerization catalysts. Its sterically hindered structure, featuring bulky 2,6-diisopropylphenyl groups, and the electronic influence of the para-bromo substituent, make it an ideal precursor for ligands in late-transition-metal catalysts. These catalysts, particularly those based on Ni(II) and Pd(II) α-diimine complexes, are renowned for their ability to polymerize ethylene and α-olefins into polymers with specific microstructures, including highly branched polyethylenes.[1][2][3][4] The ligand architecture directly dictates the catalyst's activity, thermal stability, and the resulting polymer's properties, such as molecular weight, branching density, and crystallinity.[2][5] This document provides detailed protocols for the synthesis of a representative α-diimine ligand and a nickel(II) pre-catalyst derived from this compound, along with a general procedure for ethylene polymerization.
Data Presentation
The performance of α-diimine nickel catalysts is highly dependent on the specific ligand structure and polymerization conditions. While comprehensive data for catalysts derived specifically from this compound is dispersed in the literature, the following tables present representative data for closely related α-diimine nickel(II) systems based on substituted 2,6-diisopropylaniline to illustrate typical performance metrics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈BrN |
| Molecular Weight | 256.18 g/mol |
| CAS Number | 80058-84-0 |
| Appearance | Not specified (typically a solid) |
| InChIKey | QAQRHTYPYQPBSX-UHFFFAOYSA-N |
(Data sourced from PubChem CID 11780114)
Table 2: Representative Performance of α-Diimine Nickel Catalysts in Ethylene Polymerization
| Catalyst/Ligand System | Co-catalyst | Temp. (°C) | Activity (kg PE·mol Ni⁻¹·h⁻¹) | Mn ( kg/mol ) | PDI (Mw/Mn) | Branching (per 1000 C) |
| 1 / MMAO | MMAO | 20 | 2010 | 412 | 1.8 | 102 |
| 1 / MMAO | MMAO | 80 | 1140 | 121 | 2.5 | 166 |
| 2 / iBu₂AlCl | iBu₂AlCl | - | 1377 | 217 | - | 43 |
| 3 / MAO | MAO | 100 | up to 6000 | up to 1600 | narrow | - |
-
Catalyst 1: Based on an unsymmetrical α-diimine ligand with a 2,6-diisopropylphenyl group.[6]
-
Catalyst 2: A heterogeneous multinuclear Ni(II) α-diimine catalyst based on a 2,6-diisopropylaniline derivative.[7]
-
Catalyst 3: A dibenzhydryl-based α-diimine Ni(II) catalyst, demonstrating high thermal stability.[5]
Experimental Protocols
Protocol 1: Synthesis of α-Diimine Ligand from this compound
This protocol describes the synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, a common α-diimine ligand.
Materials:
-
This compound
-
2,3-Butanedione
-
Methanol
-
Formic acid (catalytic amount)
-
Dichloromethane
-
Cyclohexane
-
Ethanol (for washing)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (2.0 equivalents) in methanol.
-
Add 2,3-butanedione (1.0 equivalent) to the solution.
-
Add a few drops of formic acid as a catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours. A precipitate will form as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from a dichloromethane/cyclohexane solvent mixture (e.g., 8:1 v/v).
-
Wash the purified crystals with cold ethanol.
-
Dry the final product under vacuum to yield the α-diimine ligand. A typical reported yield for this synthesis is around 75%.
Protocol 2: Synthesis of Dibromo(α-diimine)nickel(II) Pre-catalyst
This protocol provides a general method for the complexation of the α-diimine ligand with a nickel(II) source.
Materials:
-
α-Diimine ligand (from Protocol 1)
-
(DME)NiBr₂ (1,2-dimethoxyethane)nickel(II) bromide
-
Dichloromethane (anhydrous)
-
Diethyl ether or pentane (anhydrous)
-
Schlenk flask and line
-
Magnetic stirrer
-
Cannula or syringe for transfers
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add the α-diimine ligand (1.0 equivalent) to a Schlenk flask.
-
Dissolve the ligand in anhydrous dichloromethane.
-
In a separate Schlenk flask, dissolve (DME)NiBr₂ (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly transfer the (DME)NiBr₂ solution to the stirred ligand solution via cannula at room temperature.
-
Stir the reaction mixture for 12-24 hours. The color of the solution will typically change, indicating complex formation.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the nickel complex by adding anhydrous diethyl ether or pentane.
-
Collect the solid product by filtration, wash with a small amount of diethyl ether or pentane, and dry under vacuum.
Protocol 3: General Procedure for Ethylene Polymerization
This protocol outlines a typical slurry-phase ethylene polymerization using the synthesized nickel pre-catalyst.
Materials:
-
Dibromo(α-diimine)nickel(II) pre-catalyst (from Protocol 2)
-
Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO) solution in toluene
-
Toluene (anhydrous, polymerization grade)
-
Ethylene gas (polymerization grade)
-
Pressurized polymerization reactor (e.g., Parr reactor) equipped with mechanical stirrer, temperature control, and gas inlet.
-
Acidified methanol (5% HCl) for quenching
-
Methanol for washing
-
Acetone for washing
Procedure:
-
Thoroughly dry and purge the polymerization reactor with nitrogen.
-
Under a nitrogen atmosphere, charge the reactor with anhydrous toluene (e.g., 100 mL).
-
Introduce the desired amount of co-catalyst (e.g., MAO, with Al/Ni ratio typically ranging from 500 to 1500) into the reactor and stir.
-
In a separate glovebox, dissolve a precise amount of the nickel pre-catalyst (e.g., 10 µmol) in a small volume of toluene and draw it into a syringe.
-
Inject the catalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
-
Maintain constant temperature (e.g., 20-80 °C) and ethylene pressure while stirring vigorously for the desired reaction time (e.g., 30 minutes).
-
After the polymerization period, vent the excess ethylene and cool the reactor.
-
Quench the reaction by slowly adding acidified methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and then acetone.
-
Dry the polyethylene in a vacuum oven at 60 °C to a constant weight.
Visualizations
Workflow and Synthesis Diagrams
Caption: Overall workflow from starting materials to polyethylene.
Caption: Simplified catalytic cycle for ethylene polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethylene polymerization of nickel catalysts with α-diimine ligands: factors controlling the structure of active species and polymer properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Exploring Ethylene/Polar Vinyl Monomer Copolymerizations Using Ni and Pd α-Diimine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of the Ligand Electronic Effects on α-Diimine Nickel(II) Catalyzed Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
The Versatility of 4-Bromo-2,6-diisopropylaniline as a Precursor for Advanced Transition-Metal Catalysts
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Bromo-2,6-diisopropylaniline is a crucial building block in the synthesis of sterically demanding ligands for transition-metal catalysis. Its unique structure, featuring bulky isopropyl groups and a reactive bromine substituent, allows for the fine-tuning of catalyst properties, leading to enhanced activity and selectivity in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for the synthesis of diimine and N-heterocyclic carbene (NHC) ligands and their subsequent transition-metal complexes. Applications in cross-coupling reactions and olefin polymerization are highlighted with specific, reproducible protocols and quantitative data.
Introduction
The strategic design of ligands is paramount in the development of efficient transition-metal catalysts. This compound has emerged as a valuable precursor for a class of bulky ligands that impart unique steric and electronic properties to the resulting metal complexes. The two ortho-isopropyl groups create a sterically hindered environment around the metal center, which can promote reductive elimination, stabilize reactive intermediates, and influence regioselectivity. The para-bromo substituent offers a site for further functionalization, allowing for the immobilization of the catalyst or the introduction of electronic modifications to modulate catalytic activity.
This document outlines the synthesis of two major classes of ligands derived from this compound: α-diimines and N-heterocyclic carbenes (NHCs). Subsequently, the preparation of their corresponding palladium and nickel complexes is described. Finally, detailed protocols for the application of these catalysts in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and olefin polymerization are provided, supported by quantitative data to facilitate catalyst evaluation and selection.
Ligand Synthesis from this compound
The bulky 2,6-diisopropylphenyl moiety is a cornerstone for creating highly effective ligands. The following protocols detail the synthesis of a diimine ligand and an NHC precursor from this compound.
Synthesis of a Brominated α-Diimine Ligand
α-Diimine ligands are particularly effective in late transition-metal catalyzed olefin polymerization. The synthesis involves a condensation reaction between this compound and a diketone.
Experimental Protocol: Synthesis of (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline
-
Materials:
-
This compound (2.0 g, 7.81 mmol)
-
2,3-Butanedione (0.336 g, 3.90 mmol)
-
Methanol (160 mL)
-
Formic acid (4 mL)
-
Dichloromethane
-
Cyclohexane
-
Ethanol (cold)
-
-
Procedure:
-
To a stirred solution of 2,3-butanedione (0.336 g, 3.90 mmol) and this compound (2.0 g, 7.81 mmol) in methanol (160 mL), add formic acid (4 mL).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Separate the precipitate by filtration.
-
Recrystallize the solid from a dichloromethane/cyclohexane mixture (v/v = 8:1).
-
Wash the purified solid with cold ethanol and dry under vacuum.
-
-
Expected Yield: Approximately 75%.
Synthesis of a Brominated N-Heterocyclic Carbene (NHC) Precursor
N-Heterocyclic carbenes (NHCs) are powerful ligands for a wide range of cross-coupling reactions due to their strong σ-donating properties. The following is a two-step protocol for the synthesis of the imidazolium salt precursor, which can be adapted from the well-established synthesis of IPr·HCl.[1][2]
Experimental Protocol: Synthesis of 1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride
Step 1: Synthesis of N,N'-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabutadiene
-
Materials:
-
This compound (10.0 g, 39.0 mmol)
-
Glyoxal (40 wt% in water, 2.83 g, 19.5 mmol)
-
Methanol (100 mL)
-
Formic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add a catalytic amount of formic acid.
-
Slowly add the glyoxal solution to the stirred aniline solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. A yellow precipitate will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
Step 2: Cyclization to the Imidazolium Salt
-
Materials:
-
N,N'-bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabutadiene (from Step 1)
-
Paraformaldehyde
-
4N HCl in dioxane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve the diazabutadiene from Step 1 in ethyl acetate.
-
Add paraformaldehyde (1.1 equivalents).
-
Slowly add the 4N HCl solution in dioxane (2.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate will form.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the desired imidazolium chloride.
-
Synthesis of Transition-Metal Catalysts
The prepared ligands can be readily converted into active transition-metal catalysts. Below are general protocols for the synthesis of palladium-NHC and nickel-diimine complexes.
Synthesis of a Palladium-NHC Complex
A common method for the synthesis of Pd-NHC complexes is the reaction of the imidazolium salt with a palladium precursor in the presence of a base.
Experimental Protocol: Synthesis of [Pd(NHC-Br)Cl2(pyridine)] (PEPPSI-type catalyst)
-
Materials:
-
1,3-bis(4-bromo-2,6-diisopropylphenyl)imidazolium chloride (1.0 eq)
-
Palladium(II) chloride (1.0 eq)
-
Potassium carbonate (2.2 eq)
-
3-Chloropyridine (1.1 eq)
-
Dioxane
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the imidazolium salt, palladium(II) chloride, and potassium carbonate.
-
Add dioxane as the solvent.
-
Add 3-chloropyridine to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Applications in Catalysis
Catalysts derived from this compound exhibit excellent performance in a range of important chemical transformations.
Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
NHC-ligated nickel complexes are highly effective for the coupling of challenging aryl chlorides with amines.
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination [3]
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
NiCl2(DME) (5 mol%)
-
1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl can be used as a close analog, 10 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (2 mL)
-
-
Procedure:
-
In a glovebox, add the aryl chloride, amine, NiCl2(DME), SIPr·HCl, and sodium tert-butoxide to an oven-dried vial equipped with a stir bar.
-
Add toluene and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Table 1: Nickel-Catalyzed Amination of Various Aryl Chlorides
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-Methyl-1-(morpholino)benzene | 95 |
| 2 | 4-Chloroanisole | Morpholine | 4-Methoxy-1-(morpholino)benzene | 92 |
| 3 | 2-Chloropyridine | n-Hexylamine | N-(n-hexyl)pyridin-2-amine | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 1-(4-(Trifluoromethyl)phenyl)piperidine | 88 |
Palladium-Catalyzed Suzuki-Miyaura Coupling
Pd-NHC complexes are workhorse catalysts for Suzuki-Miyaura cross-coupling reactions, forming C-C bonds with high efficiency.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
[Pd(NHC-Br)Cl2(pyridine)] (1-2 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (3 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
In a reaction tube, combine the aryl halide, arylboronic acid, palladium catalyst, and potassium carbonate.
-
Add toluene and water.
-
Seal the tube and heat the mixture at 80-110 °C for the specified time (typically 2-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 98 |
| 2 | 4-Bromobenzonitrile | 4-Cyano-1,1'-biphenyl | 95 |
| 3 | 1-Bromo-4-methoxybenzene | 4-Methoxy-1,1'-biphenyl | 97 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 90 |
Palladium-Diimine Catalyzed Ethylene Polymerization
The bulky diimine ligands derived from this compound are excellent for producing highly branched polyolefins.
Experimental Protocol: Ethylene Polymerization
-
Materials:
-
Diimine-palladium catalyst (e.g., [(ArN=C(Me)-C(Me)=NAr)Pd(CH3)Cl], where Ar is 4-bromo-2,6-diisopropylphenyl)
-
Methylaluminoxane (MAO) as cocatalyst
-
Toluene
-
High-purity ethylene gas
-
-
Procedure:
-
In a high-pressure reactor, add toluene and the desired amount of MAO solution.
-
Introduce a solution of the palladium catalyst in toluene.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm).
-
Maintain the reaction at a constant temperature (e.g., 25 °C) with vigorous stirring.
-
After the desired reaction time, vent the reactor and quench the reaction by adding acidic methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Table 3: Ethylene Polymerization Data
| Catalyst Loading (µmol) | Ethylene Pressure (atm) | Polymerization Time (h) | Polymer Yield (g) | Activity (kg PE / (mol Pd · h)) |
| 5 | 10 | 1 | 15.2 | 3040 |
| 5 | 20 | 1 | 28.5 | 5700 |
| 10 | 10 | 0.5 | 18.1 | 3620 |
Visualizing the Synthetic Pathways and Catalytic Cycles
To better illustrate the relationships between the precursor, ligands, and catalytic applications, the following diagrams are provided.
Caption: Synthetic routes to diimine and NHC ligands.
Caption: Generalized cross-coupling catalytic cycle.
Caption: Workflow for olefin polymerization.
Conclusion
This compound is a versatile and highly valuable precursor for the synthesis of advanced transition-metal catalysts. The sterically encumbered diimine and NHC ligands derived from this aniline enable the formation of robust and highly active palladium and nickel catalysts. These catalysts have demonstrated exceptional performance in key organic transformations, including challenging cross-coupling reactions and the production of polyolefins with tailored microstructures. The detailed protocols and quantitative data provided herein serve as a practical guide for researchers in academia and industry to harness the full potential of this compound in modern catalyst development.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Bromo-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction integral to modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly significant in pharmaceutical and materials science for synthesizing aryl amines, which are common motifs in biologically active compounds and functional materials.[3] The coupling of sterically hindered anilines, such as 4-Bromo-2,6-diisopropylaniline, with aryl halides presents a significant synthetic challenge. The bulky isopropyl groups flanking the amine functionality impede the approach to the catalytic center, often leading to low reaction yields.
Overcoming this steric hindrance requires carefully optimized reaction conditions, including the use of specialized bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the crucial reductive elimination step of the catalytic cycle.[4][5] These advanced catalyst systems are designed to create a more open coordination sphere around the palladium center, facilitating the coupling of sterically demanding substrates.[6] This document provides a detailed overview, optimized protocols, and quantitative data for the successful amination of aryl halides with the sterically encumbered this compound, leveraging insights from model reactions with similar hindered anilines.
Catalytic Cycle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and the final rate-determining reductive elimination step, which furnishes the N-aryl amine product and regenerates the Pd(0) catalyst.[1][7] For sterically hindered substrates like this compound, the reductive elimination step is particularly challenging. The selection of a bulky ligand is critical to facilitate this step and prevent catalyst decomposition.[6]
Application Notes
The successful coupling of this compound hinges on the appropriate selection of the catalyst system and reaction parameters.
-
Palladium Precursors: Standard Pd(II) precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used as they are reduced in situ to the active Pd(0) species. For particularly challenging couplings, pre-formed Pd(0) catalysts or palladacycle precatalysts can offer higher activity and reproducibility.
-
Ligands: The choice of ligand is paramount. Sterically demanding, electron-rich biaryl monophosphine ligands (the "Buchwald ligands") are highly effective. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated success in coupling hindered substrates.[6] N-heterocyclic carbene (NHC) ligands and specialized P,N-ligands have also emerged as powerful alternatives for promoting difficult C-N bond formations.
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄) can be effective, especially for base-sensitive substrates.[4]
-
Solvents: Anhydrous, non-polar aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices, providing good solubility for the reagents and stability for the catalytic intermediates at elevated temperatures.
-
Temperature: Due to the high steric barrier, these reactions often require elevated temperatures, typically ranging from 80 to 120 °C, to achieve a reasonable reaction rate.
Experimental Protocols and Data
While specific examples for this compound are not widely published, extensive research on the closely related 2,6-diisopropylaniline provides a reliable model for establishing effective protocols. The following data summarizes conditions for the coupling of hindered anilines with challenging aryl chlorides.
Table 1: Optimized Conditions for the Amination of Hindered Aryl Chlorides with 2,6-Diisopropylaniline (Data is representative of challenging, sterically hindered couplings and serves as a strong starting point for this compound)
| Entry | Aryl Chloride | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,3,5-triisopropylbenzene | Pd(OAc)₂ (0.03) | L4 (0.06) | NaOtBu (1.5) | Toluene/Hexane | 100 | 24 | 99 |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ (1.0) | RuPhos (2.5) | NaOtBu (1.5) | Toluene | 110 | 18 | 95 |
| 3 | 4-Chloroanisole | Pd-G3-XPhos (2.0) | - | NaOtBu (1.4) | Dioxane | 100 | 16 | 92 |
| 4 | 2-Chlorobiphenyl | Pd(OAc)₂ (2.0) | tBuXPhos (4.0) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 88 |
Ligand L4 refers to a specialized carbazolyl-derived P,N-ligand. This highlights the utility of tailored ligands for such transformations.
General Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of an aryl halide with this compound. Optimization may be required for specific substrates.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.5 mmol, 1.5 equiv).
-
Catalyst Addition: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL) and dilute with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired N-aryl-4-bromo-2,6-diisopropylaniline.
This comprehensive guide provides the necessary foundation for researchers to successfully perform the challenging Buchwald-Hartwig amination with this compound, a valuable transformation for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis and Applications of Metal Complexes with Ligands Derived from 4-Bromo-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligands derived from sterically hindered anilines, such as 4-Bromo-2,6-diisopropylaniline, are pivotal in the development of advanced metal complexes. The bulky 2,6-diisopropylphenyl group provides significant steric shielding to the metal center, which can enhance catalytic activity, selectivity, and stability of the resulting complexes.[1] These characteristics make them highly valuable in various applications, including catalysis and the development of novel therapeutic agents.[2][3][4] This document provides detailed protocols for the synthesis of Schiff base and N-heterocyclic carbene (NHC) ligands from this compound, their subsequent complexation with copper and palladium, and an overview of their potential applications.
Ligand Synthesis from this compound
The functionalization of this compound allows for the creation of a diverse range of ligands, including Schiff bases and N-heterocyclic carbenes.
Protocol 1: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand through the condensation of this compound with salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add salicylaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated yellow solid (the Schiff base ligand) is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.[5]
Table 1: Quantitative Data for Schiff Base Ligand Synthesis
| Parameter | Value | Reference |
| Reactant Ratio | 1:1 (Aniline:Aldehyde) | |
| Solvent | Ethanol | |
| Catalyst | Glacial Acetic Acid | |
| Reaction Time | 4-6 hours | |
| Yield | Typically >80% | [6] |
Protocol 2: Synthesis of an N-Heterocyclic Carbene (NHC) Precursor
This protocol outlines the synthesis of an imidazolium salt, a precursor to an NHC ligand, using this compound.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Anhydrous Toluene
-
Anhydrous HCl (in dioxane)
Procedure:
-
Step 1: Synthesis of Diazabutadiene: React this compound (2.0 eq) with glyoxal (1.0 eq) in methanol with a few drops of formic acid. Stir at room temperature for 15 hours. A yellow precipitate will form, which is filtered, washed with methanol, and dried.[7]
-
Step 2: Cyclization to Imidazolium Salt: Dissolve the obtained diazabutadiene in anhydrous toluene. Add paraformaldehyde and anhydrous HCl in dioxane. Reflux the mixture to form the imidazolium chloride salt (the NHC precursor).[8]
Table 2: Quantitative Data for NHC Precursor Synthesis
| Parameter | Value | Reference |
| Reactant Ratio (Step 1) | 2:1 (Aniline:Glyoxal) | [8] |
| Solvent (Step 1) | Methanol | [7] |
| Reaction Time (Step 1) | 15 hours | [7] |
| Solvent (Step 2) | Anhydrous Toluene | [8] |
| Yield (Overall) | ~50% |
Metal Complex Synthesis
The synthesized ligands can be used to form stable complexes with various transition metals.
Protocol 3: Synthesis of a Copper(II)-Schiff Base Complex
Materials:
-
Schiff base ligand (from Protocol 1)
-
Copper(II) acetate monohydrate
-
Methanol
Procedure:
-
Dissolve the Schiff base ligand (2.0 eq) in warm methanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol.
-
Add the copper salt solution dropwise to the ligand solution with stirring.
-
Reflux the mixture for 2-3 hours.
-
Cool the solution to room temperature to allow for the precipitation of the complex.
-
Filter the solid, wash with cold methanol, and dry under vacuum.[9]
Table 3: Quantitative Data for Copper(II)-Schiff Base Complex Synthesis
| Parameter | Value | Reference |
| Ligand:Metal Ratio | 2:1 | [9] |
| Solvent | Methanol | [9] |
| Reaction Time | 2-3 hours | |
| Yield | Good to excellent | [9] |
Protocol 4: Synthesis of a Palladium(II)-NHC Complex
Materials:
-
Imidazolium salt (NHC precursor from Protocol 2)
-
Palladium(II) acetate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium tert-butoxide (strong base)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the imidazolium salt (1.0 eq) and palladium(II) acetate (1.0 eq) in anhydrous DMSO.
-
Add potassium tert-butoxide (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature. The formation of the Pd-NHC complex is often indicated by a color change.
-
The complex can be purified by precipitation and washing with a non-polar solvent like pentane or hexane.
Table 4: Quantitative Data for Palladium(II)-NHC Complex Synthesis
| Parameter | Value | Reference |
| Ligand:Metal Ratio | 1:1 | |
| Solvent | Anhydrous DMSO | |
| Base | Potassium tert-butoxide | |
| Reaction Temperature | Room Temperature | |
| Yield | Typically high |
Applications in Catalysis and Drug Development
Metal complexes bearing ligands derived from this compound exhibit significant potential in both catalysis and medicinal chemistry.
Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10][11] The bulky nature of the NHC ligand derived from this compound enhances the stability and activity of the palladium catalyst.
The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using a Pd-NHC complex is illustrated below.[12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Drug Development
Transition metal complexes are increasingly being investigated for their therapeutic potential, particularly as anticancer agents.[2][3][4] Metal complexes can exhibit enhanced biological activity compared to the free ligands. The coordination of ligands derived from this compound to metals like copper or palladium can lead to novel compounds with potential applications in drug development. For instance, some palladium complexes have shown promise as anticancer agents by inducing apoptosis in cancer cells.[14]
Experimental Workflow
The general workflow for the synthesis and evaluation of these metal complexes is outlined below.
Caption: General workflow for synthesis and application testing.
Conclusion
The use of this compound as a precursor for the synthesis of bulky ligands opens up a wide array of possibilities for the development of novel metal complexes. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the fields of catalysis, materials science, and drug development, enabling the exploration of new and improved chemical entities with significant practical applications.
References
- 1. Aqueous-phase Suzuki–Miyaura cross-coupling reactions catalyzed by Pd-NHC complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. recentscientific.com [recentscientific.com]
- 6. ajol.info [ajol.info]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 9. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-diisopropylaniline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,6-diisopropylaniline, a key building block in coordination chemistry and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic bromination of 2,6-diisopropylaniline. To achieve high regioselectivity and yield, the reaction is often performed on the hydrohalide salt of the aniline (e.g., 2,6-diisopropylaniline hydrochloride) in an inert organic solvent.[1][2] This approach leverages the deactivating effect of the protonated amino group to direct the incoming bromine electrophile to the para-position.[1]
Q2: Which brominating agents are typically used?
A2: Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[1] High yields have been reported using both. For instance, using NBS in dimethylformamide (DMF) can achieve a 97% yield.[1] Reacting 2,6-diisopropylaniline hydrochloride with bromine in solvents like 1,2-dichloroethane or cyclohexane can also result in nearly quantitative yields of the corresponding hydrobromide salt.[1][2]
Q3: Why is it advantageous to use the hydrohalide salt of 2,6-diisopropylaniline as a starting material?
A3: The direct bromination of 2,6-diisopropylaniline can lead to a mixture of products, including polybrominated species, due to the strong activating nature of the free amino group.[1][3] Converting the aniline to its hydrohalide salt protonates the amino group, reducing its activating effect and thereby increasing the selectivity for mono-bromination at the sterically accessible para-position.[1]
Q4: What are the primary applications of this compound?
A4: Due to the significant steric bulk provided by the isopropyl groups, this compound is a versatile precursor for synthesizing sterically hindered ligands.[1] It is commonly used to create Schiff base ligands and N-heterocyclic carbene (NHC) polymers.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of polybrominated or other side products. 3. Suboptimal Stoichiometry: Incorrect ratio of aniline to brominating agent. | 1. Monitor Reaction: Use TLC or GC to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. 2. Control Reagent Addition: Add the brominating agent dropwise at a controlled temperature (e.g., 0°C) to minimize side reactions.[2] Using the aniline hydrohalide salt will enhance para-selectivity.[1] 3. Optimize Stoichiometry: Ensure accurate measurement of reactants. A slight excess of the brominating agent may be needed, but this should be determined empirically to avoid over-bromination.[3] |
| Formation of Significant Impurities | 1. Polybromination: The highly activated aniline ring reacts with excess bromine. 2. Ortho/Meta Isomer Formation: Although less common with the bulky isopropyl groups, some misdirection of the electrophile can occur. | 1. Protect the Amino Group: Start with the hydrochloride salt of the aniline to deactivate the ring and direct bromination to the para-position.[1][2] 2. Purification: Recrystallize the final product from a suitable solvent like ethyl acetate or perform column chromatography to isolate the pure 4-bromo isomer.[2] |
| Exothermic Reaction / Runaway Temperature | The bromination of anilines is a highly exothermic process due to the strong activating nature of the amino group.[3] | Maintain Strict Temperature Control: • Set up the reaction in an efficient cooling bath (e.g., ice-water or ice-salt). • Add the brominating agent slowly and dropwise, monitoring the internal temperature closely. • If the temperature rises too quickly, immediately halt the addition of the brominating agent.[3] |
| Product Discoloration (Yellow/Brown) | Presence of residual, unreacted bromine in the final product. | During the workup, wash the crude product with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to quench and remove excess bromine.[3] Follow with a water wash to remove inorganic salts. |
Experimental Protocols & Data
Optimized Reaction Conditions Summary
The selection of reagents and conditions significantly impacts the yield and purity of this compound.
| Brominating Agent | Solvent | Starting Material | Temperature | Yield | Reference |
| Bromine (Br₂) | 1,2-dichloroethane | 2,6-diisopropylaniline hydrochloride | 0°C | 97% | [1][2] |
| Bromine (Br₂) | Cyclohexane | 2,6-diisopropylaniline hydrochloride | 70°C | 99.9% | [2][5] |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2,6-diisopropylaniline | - | 97% | [1] |
| Bromine (Br₂) | Methanol | 2,6-diisopropylaniline | - | 79% | [1] |
Protocol 1: High-Yield Synthesis using Bromine and Aniline Hydrochloride
This protocol is adapted from a patented method demonstrating nearly quantitative yield.[2]
Materials:
-
2,6-diisopropylaniline hydrochloride (24.1 g)
-
Bromine (19.1 g)
-
1,2-dichloroethane (250 ml)
Procedure:
-
Suspend 24.1 g of 2,6-diisopropylaniline hydrochloride in 250 ml of 1,2-dichloroethane in a reaction flask equipped with a stirrer and a dropping funnel.
-
Cool the suspension to 0°C using an ice bath.
-
Add 19.1 g of bromine dropwise over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0°C.
-
Filter the resulting precipitate.
-
Wash the filter residue with fresh 1,2-dichloroethane.
-
Dry the product at 40°C under vacuum to afford this compound hydrobromide.
-
Expected Yield: ~36.8 g (97% of theoretical).[2]
-
Visualized Workflows
General Experimental Workflow
The following diagram illustrates the typical sequence of steps for the synthesis and purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues encountered during the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2,6-diisopropylaniline
Welcome to the technical support center for the bromination of 2,6-diisopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful synthesis of 4-bromo-2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the bromination of 2,6-diisopropylaniline?
A1: The primary goal of this reaction is the selective synthesis of this compound. Due to the steric hindrance from the two isopropyl groups at the ortho positions, the bromination predominantly occurs at the para position. Common methods include direct bromination with elemental bromine, the use of N-bromosuccinimide (NBS), and systems involving hydrobromic acid (HBr) with an oxidizing agent like dimethyl sulfoxide (DMSO).[1][2]
Q2: Why is polysubstitution generally not a major concern with 2,6-diisopropylaniline, unlike with aniline?
A2: The amino group (-NH₂) in aniline is a strong activating group that makes the aromatic ring highly reactive towards electrophiles, often leading to polysubstitution (e.g., 2,4,6-tribromoaniline).[3][4] However, in 2,6-diisopropylaniline, the bulky isopropyl groups at the ortho positions sterically hinder the approach of the electrophile to those positions. This steric hindrance effectively directs the bromination to the electronically favored and sterically accessible para position, minimizing the formation of polysubstituted byproducts.
Q3: My reaction is resulting in a low yield of the desired this compound. What are the potential causes?
A3: Low yields can arise from several factors:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low for the specific reagents used. Monitoring the reaction progress by TLC or GC is crucial.
-
Suboptimal Reagents: The quality of the brominating agent and solvent can impact the reaction efficiency. Ensure the use of pure and dry reagents and solvents.
-
Side Reactions: Although less common than with simpler anilines, oxidation of the aniline can occur, especially with strong brominating agents or harsh reaction conditions.
-
Work-up and Purification Losses: The desired product might be lost during extraction, washing, or purification steps.
Q4: The isolated product is colored (yellow to brown). How can I decolorize it?
A4: A yellow or brown discoloration in the final product often indicates the presence of residual bromine or oxidized impurities.[3] During the work-up, washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench and remove unreacted bromine.[3] Subsequent purification by recrystallization or column chromatography can further remove colored impurities.
Q5: Is it necessary to protect the amino group before bromination?
A5: For many anilines, protecting the amino group (e.g., by acetylation to form an acetanilide) is a standard strategy to reduce its activating effect and prevent polysubstitution and oxidation.[3][5] However, due to the significant steric hindrance provided by the 2,6-diisopropyl groups, direct bromination of 2,6-diisopropylaniline to the mono-brominated product is often successful without the need for a protecting group.[1][6] The choice to use a protecting group may depend on the specific brominating agent and desired purity profile.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction is sluggish or does not go to completion. | - Insufficient reaction temperature.- Low reactivity of the brominating agent.- Poor quality of reagents or solvent. | - Gradually increase the reaction temperature while monitoring for side product formation.- Consider using a more reactive brominating system (e.g., Br₂ instead of NBS).- Ensure all reagents and solvents are pure and anhydrous. |
| Formation of multiple products observed by TLC/GC. | - Over-bromination due to excess brominating agent or prolonged reaction time.- Presence of isomeric impurities in the starting material. | - Carefully control the stoichiometry of the brominating agent (use of ~1.0 equivalent).- Monitor the reaction closely and stop it once the starting material is consumed.- Purify the starting 2,6-diisopropylaniline if necessary. |
| Product is difficult to isolate from the reaction mixture. | - Formation of hydrobromide salts that are insoluble in the organic solvent.- Emulsion formation during aqueous work-up. | - If a hydrobromide salt precipitates, it can be filtered, washed, and then neutralized in a separate step to obtain the free amine.- To break emulsions, add a saturated brine solution or a small amount of a different organic solvent. |
| Final product purity is low after initial work-up. | - Incomplete removal of starting material or byproducts.- Residual acidic or basic impurities from the work-up. | - Perform a thorough purification by recrystallization from a suitable solvent system or by column chromatography.- Ensure to wash the organic layer with dilute acid, base, and brine to remove all soluble impurities. |
Data Presentation: Comparison of Reaction Conditions
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations/Notes |
| Bromine (Br₂) | Cyclohexane | 70 | 2 hours | ~99 (as hydrobromide salt) | Reaction performed on 2,6-diisopropylaniline hydrochloride.[6][7] |
| Bromine (Br₂) | 1,2-Dichloroethane | 0 | 1 hour | 97 (as hydrobromide salt) | Reaction performed on 2,6-diisopropylaniline hydrochloride.[6] |
| DMSO / 48% aq. HBr | Toluene | 90 → 110 | ~2 hours | ~98 | Water is removed azeotropically.[1] |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Not specified | Not specified | 97 | Product obtained after vacuum distillation.[2] |
Experimental Protocols
Method 1: Bromination using Bromine in Cyclohexane [6][7]
-
Suspend 2,6-diisopropylaniline hydrochloride (24.1 g) in cyclohexane (150 ml).
-
Heat the suspension to 70°C.
-
Add bromine (19.1 g) dropwise over a period of 2 hours. Hydrogen chloride gas will evolve.
-
After the addition is complete, cool the reaction mixture to 10°C.
-
Filter the resulting precipitate (this compound hydrobromide).
-
Wash the filter cake with cyclohexane.
-
Dry the product under vacuum at 40°C.
Method 2: Bromination using DMSO and HBr in Toluene [1]
-
To a round bottom flask, add 2,6-diisopropylaniline (200.0 g), toluene (200.0 g), and dimethyl sulfoxide (90.0 g).
-
Heat the solution to approximately 90°C.
-
Add 48% aqueous HBr (200.0 g) through an addition funnel while removing water azeotropically using a Dean-Stark trap.
-
Once all the water is removed, increase the temperature to 110°C (reflux).
-
Continue heating for about 2 hours, monitoring the reaction by GC.
-
After the reaction is complete (>99% conversion), cool the solution.
-
Wash the toluene solution with a dilute aqueous caustic solution (e.g., 10 wt% NaOH).
-
Separate the organic layer and remove the toluene by distillation to obtain the product.
Method 3: Bromination using N-Bromosuccinimide (NBS) [2]
-
Dissolve 2,6-diisopropylaniline in dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) in a portion-wise manner, while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Visualizations
Caption: General workflow for the bromination of 2,6-diisopropylaniline.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. WO1999048847A1 - Aromatic bromination process - Google Patents [patents.google.com]
- 2. This compound|CAS 80058-84-0 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 5. m.youtube.com [m.youtube.com]
- 6. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Side-product formation in the synthesis of 4-Bromo-2,6-diisopropylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method is the electrophilic bromination of 2,6-diisopropylaniline. Key variations of this approach include:
-
Direct bromination: Using molecular bromine (Br₂) in a suitable solvent such as methanol or cyclohexane.[1][2]
-
Bromination with NBS: Utilizing N-bromosuccinimide (NBS) as the brominating agent, often in a solvent like dimethylformamide (DMF). This method has been reported to achieve high yields.[1]
-
Bromination of the hydrohalide salt: Reacting the hydrochloride or hydrobromide salt of 2,6-diisopropylaniline with bromine. This technique is effective in enhancing regioselectivity for the para-position by deactivating the aniline ring.[1][2]
-
DMSO/HBr method: A process employing dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) for the bromination.[3]
Q2: Why is the bromination of 2,6-diisopropylaniline highly selective for the 4-position?
A2: The high regioselectivity is primarily due to steric hindrance. The two bulky isopropyl groups at the ortho-positions (2 and 6) physically block the electrophile (bromine) from attacking these sites. This directs the incoming bromine to the less hindered para-position (4-position).[1] Additionally, when using the hydrohalide salt of the aniline, the protonated amino group deactivates the ring, further promoting selective bromination at the para-position.[1]
Q3: What are the potential side-products in this synthesis?
A3: Due to the high reactivity of the aniline ring, a mixture of products can be formed if the reaction is not properly controlled.[1] Potential side-products include:
-
Over-brominated species: Di- or tri-brominated anilines can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Isomeric impurities: Although sterically hindered, trace amounts of ortho-bromo isomers might be produced. The purity of the starting 2,6-diisopropylaniline is also crucial, as brominated products of other isomers present in the starting material can be carried through.[3]
-
Oxidation products: The use of strong oxidizing brominating agents can lead to the formation of colored impurities through oxidation of the aniline.
Q4: How can I purify the final product?
A4: Several purification methods can be employed depending on the scale and the nature of the impurities:
-
Vacuum distillation: This is an effective method for purifying the final product, especially when using the NBS/DMF route.[1]
-
Recrystallization: If the product is isolated as its hydrobromide salt, recrystallization can be a highly effective purification technique.[4]
-
Column chromatography: For small-scale synthesis or to remove stubborn impurities, flash column chromatography on silica gel is a viable option.[5]
-
Aqueous workup: Washing the crude product with a dilute caustic solution can help remove acidic impurities.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously.- Ensure the stoichiometry of the reagents is correct. |
| - Loss of product during workup. | - Optimize extraction and washing steps. Ensure the pH is appropriately adjusted during aqueous workup to prevent loss of the amine product in the aqueous layer. | |
| Formation of Multiple Products (Low Selectivity) | - High reactivity of the free aniline. | - Convert the starting 2,6-diisopropylaniline to its hydrochloride or hydrobromide salt before bromination to deactivate the ring and improve para-selectivity.[1][2] |
| - Reaction temperature is too high. | - Perform the bromination at a lower temperature. For instance, dropwise addition of bromine at 0°C has been reported.[4] | |
| - Rapid addition of the brominating agent. | - Add the brominating agent (e.g., bromine solution) dropwise over a prolonged period to maintain a low concentration of the electrophile in the reaction mixture.[6] | |
| Product is Darkly Colored | - Oxidation of the aniline. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.- Use a milder brominating agent like NBS. |
| - Impurities in the starting material. | - Use high-purity 2,6-diisopropylaniline. | |
| Difficulty in Isolating the Product | - Product is an oil. | - Consider converting the product to its hydrobromide salt, which is often a crystalline solid and can be easily filtered and purified by recrystallization.[2] |
Quantitative Data Summary
| Brominating Agent | Solvent | Starting Material | Temperature | Yield | Reference |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2,6-Diisopropylaniline | Not specified | 97% | [1] |
| Bromine (Br₂) | Methanol | 2,6-Diisopropylaniline | Not specified | 79% | [1] |
| Bromine (Br₂) | Cyclohexane | 2,6-Diisopropylaniline Hydrochloride | 70°C | 99.9% (of theory) | [2][4] |
| Bromine (Br₂) | 1,2-Dichloroethane | 2,6-Diisopropylaniline Hydrochloride | 0°C | 97% (of theory) | [4] |
| DMSO / HBr (aq) | Toluene | 2,6-Diisopropylaniline | 110°C | ~98% | [3] |
Experimental Protocols
Protocol 1: Bromination using Bromine in Cyclohexane (as the Hydrobromide Salt)
-
Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, suspend 24.1 g of 2,6-diisopropylaniline hydrochloride in 150 ml of cyclohexane.[2]
-
Addition of Bromine: Heat the suspension to 70°C. Add 19.1 g of bromine dropwise over 2 hours. Hydrogen chloride gas will evolve during the addition.[2]
-
Reaction Workup: After the addition is complete, cool the reaction mixture to 10°C.[2]
-
Isolation and Purification: Filter the resulting precipitate. Wash the filter cake with cyclohexane and dry it under vacuum at 40°C to yield this compound hydrobromide as yellow crystals.[2] To obtain the free aniline, the hydrobromide salt can be neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF
-
Reaction Setup: Dissolve 2,6-diisopropylaniline in dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.
-
Addition of NBS: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C. The stoichiometry should be carefully controlled (typically 1.0 to 1.05 equivalents of NBS).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.[1]
Visualizations
Caption: Synthetic pathway for this compound and potential side-products.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Steric hindrance by isopropyl groups directs bromination to the para-position.
References
- 1. This compound|CAS 80058-84-0 [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. WO1999048847A1 - Aromatic bromination process - Google Patents [patents.google.com]
- 4. US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
Technical Support Center: Buchwald-Hartwig Amination with Sterically Hindered Anilines
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of sterically hindered anilines. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to navigate the complexities of this challenging transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the Buchwald-Hartwig amination of sterically hindered anilines, offering potential causes and actionable solutions.
Q1: My reaction shows low or no conversion when using a sterically hindered aniline. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge when dealing with bulky anilines due to slow reaction kinetics. Several factors could be at play:
-
Inadequate Ligand Choice: The steric bulk of the aniline can hinder its approach to the palladium center. The choice of ligand is crucial to facilitate the reaction.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the formation of the active monoligated palladium species, which is more accessible to hindered substrates. Ligands like 'BrettPhos' and 'RuPhos' have been specifically designed for challenging couplings.[1] The development of biaryl phosphorinane ligands has also shown high activity for coupling hindered, electron-deficient anilines with hindered aryl halides.[2]
-
-
Suboptimal Base: The base plays a critical role in the deprotonation of the amine and the subsequent catalytic cycle.
-
Solution: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[3] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[3][4]
-
-
Insufficient Temperature: The activation energy for the coupling of hindered substrates can be high.
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?
A2: Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction that competes with the desired amination.[8]
-
Cause: This side reaction is often promoted by the formation of palladium hydride species.
-
Solutions:
-
Ligand Selection: Using bulky, electron-rich ligands can favor the desired C-N bond formation over the hydrodehalogenation pathway.[8]
-
Base Choice: The choice of base can influence the extent of this side reaction. In some cases, weaker bases may be preferable.
-
Amine Purity: Ensure the aniline is free of impurities that could act as hydrogen sources.
-
Solvent Choice: Aprotic solvents are generally used. Toluene and dioxane are common choices.[9]
-
Q3: My reaction with an electron-deficient hindered aniline is sluggish. Are there specific conditions I should consider?
A3: Electron-deficient anilines are less nucleophilic, making them more challenging coupling partners.
-
Solution: For these substrates, a highly active catalyst system is required. Biaryl phosphorinane ligands have been shown to be particularly effective for the coupling of hindered, electron-deficient anilines.[2] Additionally, using a stronger base or a higher catalyst loading might be necessary to drive the reaction to completion.
Q4: Can I run the Buchwald-Hartwig amination without a solvent?
A4: Yes, solvent-free conditions have been developed and can be highly efficient.
-
Benefits: Solvent-free reactions can offer advantages in terms of green chemistry and simplified workup. Expanded-ring N-heterocyclic carbene palladium complexes have been shown to be effective catalysts for solvent-free Buchwald-Hartwig arylations of various amines, including anilines.[10][11]
Data Summary: Reaction Parameters for Hindered Anilines
The following tables summarize key quantitative data from various studies on the Buchwald-Hartwig amination of sterically hindered anilines, providing a comparative overview of successful reaction conditions.
Table 1: Catalyst Loading and Temperature Effects
| Aryl Halide | Hindered Aniline | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |
| Aryl Chloride | 2,6-Dimethylaniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | 1 | 100 | High | [8] |
| 2-Chloro-m-xylene | 2,6-Dimethylaniline | Pd₂(dba)₃ / P(i-BuNCH₂CH₂)₃N | 0.5 | 100 | 89 | [8] |
| Aryl Halides | α,α,α-trisubstituted primary amines | P7 ligand system | 0.5 - 1 | 80 - 100 | High | [5][6][7] |
Table 2: Ligand and Base Selection for Challenging Couplings
| Substrate Type | Recommended Ligand | Recommended Base | Solvent | Notes | Reference |
| Sterically Hindered Anilines | Bulky, electron-rich phosphines (e.g., BrettPhos) | NaOtBu | Toluene, Dioxane | Promotes formation of active monoligated Pd species. | [1] |
| Electron-Deficient Hindered Anilines | Biaryl phosphorinane ligands (e.g., AlisonPhos, AliPhos) | Cs₂CO₃ | 2-MeTHF | Effective for challenging C-N cross-coupling reactions. | [2] |
| Base-Sensitive Substrates | Various | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Weaker bases can improve functional group tolerance. | [3][4] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aniline:
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube or vial, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add the aryl halide and the sterically hindered aniline to the reaction vessel, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired arylated aniline.
Visual Guides
The following diagrams illustrate key concepts and workflows relevant to the Buchwald-Hartwig amination of sterically hindered anilines.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for low conversion in Buchwald-Hartwig aminations.
Caption: Strategies to mitigate the hydrodehalogenation side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 6. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Methods for Removing Residual Palladium Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for effectively removing residual palladium catalysts from reaction mixtures to meet the stringent purity requirements of the pharmaceutical industry.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a reaction?
A1: The most common methods for palladium removal can be categorized as follows:
-
Adsorption: This involves using solid-supported materials, known as scavengers, that bind to the palladium.[4] Common adsorbents include activated carbon and functionalized silica or polymer resins (e.g., with thiol, amine, or thiourea groups).[4][5][6]
-
Crystallization: This technique purifies the final product by crystallization, which ideally leaves the palladium impurities dissolved in the mother liquor.[4][7] The effectiveness can be improved by using additives that enhance the solubility of palladium species.[4]
-
Filtration: Heterogeneous catalysts like Palladium on carbon (Pd/C) or precipitated palladium metal can be removed by passing the reaction mixture through a filter aid such as Celite®.[4][8][9]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase from the product.[4][8]
-
Chromatography: Techniques like column chromatography are often used to separate the desired compound from the palladium catalyst, though they may not always be sufficient on their own to reach very low ppm levels.[8][10]
Q2: How do I select the most appropriate palladium removal method for my experiment?
A2: The optimal method is highly system-dependent.[7] Key factors to consider include:
-
Nature of the Palladium Species: Is the catalyst homogeneous (dissolved) or heterogeneous (solid)?[4] What is its oxidation state (e.g., Pd(0) or Pd(II))? Different scavengers have varying affinities for different palladium species.[5][9]
-
Properties of Your Product: Consider the solubility, stability, and functional groups of your target molecule. You want to choose a method that has a high affinity for palladium but a low affinity for your product to prevent yield loss.[7][9]
-
Solvent System: The choice of solvent can impact the efficiency of scavengers and the solubility of different palladium species.[5][7][9]
-
Regulatory Requirements: The final required purity level of your active pharmaceutical ingredient (API) is critical. The International Council for Harmonisation (ICH) Q3D guideline sets limits for elemental impurities, with palladium having a permitted daily exposure limit that translates to low ppm concentrations in the final drug product.[1][7]
Q3: Standard column chromatography is not removing palladium to the required level. Why, and what should I do?
A3: While flash column chromatography can remove a significant portion of residual palladium (often around 90%), it is frequently insufficient to reduce levels to below 100 ppm reliably.[10] This is because some palladium species can co-elute with the product. For achieving very low levels (<10 ppm), a subsequent scavenging step is highly recommended.[10][11] A combination of chromatography followed by treatment with a scavenger resin like Si-TMT has been shown to be very effective.[10]
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are solid-supported materials with functional groups that chelate or bind to palladium, removing it from the solution.[6] They can be silica-based or polymer-based.[4][6] The process typically involves adding the scavenger to the reaction mixture, stirring for a period, and then removing the solid scavenger by filtration.[3][12] This method is popular because it is mechanically simple and can be integrated into existing processes.[1]
Troubleshooting Guides
This section addresses common problems encountered during palladium removal.
Issue 1: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variability in the palladium species present at the end of the reaction. The oxidation state and coordination sphere of the palladium can change between runs.
-
Troubleshooting Steps:
-
Standardize Work-up: Ensure a consistent aqueous work-up procedure before the scavenging step to minimize variations.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can sometimes convert various palladium species into a single, more easily removed form.[4]
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium oxidation states, such as those based on 2,4,6-trimercaptotriazine (TMT).[7]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with highly porous materials like activated carbon.[5][7][13]
-
Troubleshooting Steps:
-
Optimize Adsorbent Amount: Use the minimum amount of scavenger or activated carbon required for effective palladium removal. Determine the optimal loading with a small-scale experiment first.[5][13]
-
Adjust the Solvent: A solvent in which your product is highly soluble may reduce its tendency to adsorb to the scavenger.[4]
-
Wash the Adsorbent: After filtration, wash the scavenger or carbon with fresh solvent to recover adsorbed product.[13] However, be aware that this can sometimes cause a small amount of palladium to leach back into the solution.[7]
-
Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[13]
-
Issue 3: Low Efficiency of Palladium Scavengers
-
Possible Cause: The chosen scavenger is not optimal for the specific palladium species, or the conditions are not ideal.
-
Troubleshooting Steps:
-
Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one.[5] Thiol-based scavengers are often effective for Pd(II).[5]
-
Increase Scavenger Amount: Ensure you are using a sufficient excess of the scavenger. A starting point is often 3-5 molar equivalents relative to the initial palladium catalyst.[5][12][13]
-
Optimize Time and Temperature: While many scavengers work at room temperature, increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (from 1 to 24 hours) can improve performance.[4][5] Monitor progress by analyzing aliquots.[5]
-
Ensure Adequate Mixing: Vigorous stirring is necessary to ensure good contact between the dissolved palladium and the solid scavenger.[5]
-
Data Presentation: Scavenger Performance
The following tables summarize quantitative data on the performance of various palladium removal methods.
Table 1: Performance of Silica-Based Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | Drug candidate synthesis | [6] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | Drug candidate synthesis | [6] |
| Si-TMT | ~600 | 15 | α-arylation reaction, cartridge format | [7] |
| Si-TMT | Not specified | < 50 | Post-chromatography purification | [10][11] |
| Thiourea Alkyl Silica | 150 - 220 | < 1 | Pharmaceutical product stream | [2] |
| Thiol functionalized silica | 1250 | > 12 | Comparison study | [14] |
Table 2: Performance of Polymer-Based Scavengers and Activated Carbon
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| MP-TMT (Polystyrene) | 330 | ~10 - 30 | Suzuki coupling, DMF, overnight | [7] |
| MP-TMT (Polystyrene) | ~800 | < 10 | Suzuki reaction, 5 equiv., RT, overnight | [3][15] |
| Activated Carbon (Darco) | 2400 | > 16 | Comparison with SiliaMetS | [6] |
| Activated Carbon (Darco KB-B) | 300 | < 1 | THF, 45 °C, 18 h, followed by crystallization | [7] |
| Activated Carbon (Nuchar AquaGuard) & 1,2-ethanedithiol | 9100 | < 273 (>97% removal) | Binary scavenger system | [7] |
| Carboxen® 564 (Synthetic Carbon) | 1250 | 12 | Methanol, 24h, RT | [14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using Scavenger Resins
-
Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[4]
-
Scavenger Addition: Add the selected solid-supported scavenger resin. A typical starting amount is 3-5 molar equivalents relative to the initial quantity of palladium catalyst used.[12][13] For weight-based recommendations, consult the manufacturer's guidelines, which often suggest 10-20 wt% scavenger relative to the API.[16]
-
Stirring: Agitate the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[4][5] The optimal time and temperature should be determined experimentally for each specific system.[13]
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[4][17]
Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add activated carbon to the solution. A common starting point is 5-10 wt% relative to the crude product.[5][13]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[13]
-
Filtration: Prepare a thick pad of Celite® in a Büchner or sintered glass funnel and pre-wet it with the solvent.[9] Filter the mixture through the Celite pad to remove the activated carbon.[5][13]
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.[4]
-
Analysis: Determine the final palladium concentration using ICP-MS.[13]
Visualizations
Caption: Workflow for selecting a palladium removal method.
Caption: Decision tree for troubleshooting palladium removal.
References
- 1. biotage.com [biotage.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal Scavengers [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. sopachem.com [sopachem.com]
- 17. pharmtech.com [pharmtech.com]
Minimizing dehalogenation side reactions in cross-coupling with 4-Bromo-2,6-diisopropylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of minimizing dehalogenation side reactions during cross-coupling experiments with the sterically hindered substrate, 4-Bromo-2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation, specifically hydrodehalogenation, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the halogen atom (in this case, bromine) on the aryl halide with a hydrogen atom, leading to the formation of a byproduct (2,6-diisopropylaniline) instead of the desired coupled product. This side reaction consumes the starting material, reduces the overall yield, and complicates the purification process.
Q2: Why is this compound particularly susceptible to dehalogenation?
A2: The significant steric hindrance caused by the two isopropyl groups flanking the aniline nitrogen in this compound makes it challenging for the palladium catalyst to coordinate and for the subsequent steps of the catalytic cycle to proceed efficiently. This steric impediment can slow down the desired cross-coupling pathway, allowing the competing dehalogenation side reaction to become more prominent.
Q3: What are the primary mechanistic causes of dehalogenation?
A3: Dehalogenation is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources, including:
-
Bases: Strong alkoxide bases can undergo β-hydride elimination, especially at elevated temperatures.
-
Solvents: Protic solvents like alcohols or residual water in the reaction can act as hydride sources. Some aprotic polar solvents like DMF can also decompose to generate hydride species.
-
Reagents: Impurities in the reagents, such as boranes (B-H species) in boronic acids used in Suzuki couplings, can contribute to the formation of Pd-H.
Once formed, the Pd-H species can react with the aryl halide in a competing catalytic cycle to produce the dehalogenated arene.
Q4: Which cross-coupling reactions are commonly performed with this compound, and are they all susceptible to dehalogenation?
A4: this compound is a valuable building block in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. All of these reactions can be affected by dehalogenation, as the formation of Pd-H species is a general issue in palladium catalysis. The extent of the dehalogenation side reaction will depend on the specific reaction conditions employed for each type of coupling.
Troubleshooting Guide
Q5: I am observing a significant amount of the dehalogenated byproduct, 2,6-diisopropylaniline, in my reaction. How can I minimize it?
A5: Minimizing dehalogenation requires a systematic optimization of the reaction conditions to favor the desired cross-coupling pathway over the competing hydrodehalogenation. Here is a step-by-step troubleshooting approach:
-
Optimize the Ligand: The choice of ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands promote the reductive elimination step of the desired product, which can outcompete the dehalogenation pathway.
-
Re-evaluate the Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can be a source of hydrides. Consider switching to weaker, non-nucleophilic inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If a strong base is necessary, ensure it is of high purity and used under strictly anhydrous conditions.
-
Change the Solvent: Avoid protic solvents (e.g., alcohols) and be cautious with DMF, especially at high temperatures. Non-polar aprotic solvents like toluene or dioxane are generally preferred as they are less likely to act as hydride donors. Ensure all solvents are anhydrous and thoroughly degassed.
-
Lower the Reaction Temperature: Higher temperatures can accelerate the decomposition of reagents and solvents, leading to the formation of Pd-H species. If the reaction rate is acceptable, try running the experiment at a lower temperature, even if it requires a longer reaction time.
-
Ensure Rigorously Inert Atmosphere: Oxygen can degrade the catalyst and ligands, potentially leading to side reactions. It is crucial to set up the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) and to use properly degassed solvents.
Q6: My reaction is sluggish, and increasing the temperature to improve the rate leads to more dehalogenation. What should I do?
A6: This is a common dilemma with sterically hindered substrates. Instead of solely relying on increasing the temperature, focus on enhancing the catalyst's activity at a lower temperature. This can be achieved by:
-
Screening a panel of bulky, electron-rich ligands: Different ligands can have a profound impact on the reaction rate. A ligand screen is often the most effective approach.
-
Using a more active palladium precatalyst: Modern palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) are designed for efficient generation of the active Pd(0) species and can improve reaction rates at lower temperatures.
-
Increasing the catalyst loading: While not always ideal, a modest increase in the catalyst loading can sometimes improve the reaction rate without significantly increasing side reactions.
Data Presentation
The following tables provide illustrative data on the expected trends when optimizing reaction conditions to minimize dehalogenation for a generic cross-coupling reaction with a sterically hindered aryl bromide like this compound. Actual yields will vary depending on the specific coupling partners and reaction.
Table 1: Illustrative Effect of Ligand and Base on a Suzuki-Miyaura Coupling
| Entry | Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | PPh₃ | NaOtBu | 100 | 35 | 50 |
| 2 | PPh₃ | K₃PO₄ | 100 | 55 | 30 |
| 3 | XPhos | NaOtBu | 80 | 75 | 15 |
| 4 | XPhos | K₃PO₄ | 80 | 90 | <5 |
| 5 | SPhos | Cs₂CO₃ | 80 | 88 | <5 |
Table 2: Illustrative Effect of Solvent and Temperature on a Buchwald-Hartwig Amination
| Entry | Solvent | Base | Temperature (°C) | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| 1 | DMF | NaOtBu | 110 | 60 | 35 |
| 2 | Dioxane | NaOtBu | 110 | 70 | 20 |
| 3 | Toluene | NaOtBu | 90 | 85 | 10 |
| 4 | Toluene | K₃PO₄ | 90 | 80 | <10 |
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing dehalogenation.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is optimized to minimize the dehalogenation of this compound.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground and dried (2.0 eq)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
-
Procedure:
-
To the oven-dried Schlenk flask, add this compound, phenylboronic acid, XPhos Pd G3, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add degassed toluene (to achieve a concentration of ~0.1 M with respect to the aniline) and degassed water (10:1 toluene:water v/v) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol employs conditions designed to suppress hydrodehalogenation.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas (Argon or Nitrogen) supply
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide to the oven-dried Schlenk flask.
-
In a separate vial, dissolve this compound and RuPhos Pd G3 in degassed toluene. Add this solution to the Schlenk flask.
-
Add morpholine to the reaction mixture via syringe.
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
References
Technical Support Center: Palladium-Catalyzed Reactions Involving Anilines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aniline homocoupling in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aniline homocoupling in palladium-catalyzed reactions?
Aniline homocoupling, an undesired side reaction that leads to the formation of symmetrical biaryls from two aniline molecules, can primarily be attributed to two mechanisms:
-
Oxidative Coupling: Anilines are susceptible to oxidation, which can be mediated by residual oxygen in the reaction, certain oxidizing agents, or specific reaction conditions. This process can lead to the formation of dimers and oligomers.[1]
-
Self-Coupling in Cross-Coupling Reactions: In palladium-catalyzed reactions such as Buchwald-Hartwig amination, anilines can react with themselves instead of the intended coupling partner.[1] This is often promoted by suboptimal reaction conditions or an inappropriate choice of catalyst system.[1]
Q2: How can I prevent the oxidative dimerization of my aniline starting material?
Preventing oxidative dimerization requires minimizing the exposure of the aniline to oxidizing conditions. Key strategies include:
-
Working Under an Inert Atmosphere: Rigorously excluding oxygen by performing reactions under a nitrogen or argon atmosphere is the most critical step to prevent oxidative homocoupling.[1][2]
-
Using Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. It is crucial to degas all solvents prior to use.[1][3]
-
N-Protection: Protecting the amino group of the aniline with a suitable protecting group, such as a tert-Butoxycarbonyl (Boc) group, can effectively prevent oxidative coupling by reducing the electron-donating ability of the nitrogen.[1]
Q3: Which ligands are most effective at minimizing aniline self-coupling in Buchwald-Hartwig amination?
Ligand selection is critical for promoting the desired cross-coupling over self-coupling. For the Buchwald-Hartwig amination of anilines, bulky, electron-rich phosphine ligands are generally the preferred choice. Ligands such as XPhos, SPhos, BrettPhos, and RuPhos have demonstrated effectiveness in minimizing side reactions and promoting efficient coupling.[1][4] The optimal ligand is often substrate-dependent, and screening may be necessary.[1]
Q4: Can the choice of palladium precatalyst influence the extent of homocoupling?
Yes, the choice of palladium precatalyst is important. Using well-defined palladium precatalysts, such as the G3 or G4 Buchwald precatalysts, is recommended.[1] These precatalysts ensure the efficient and rapid generation of the active Pd(0) species, which is crucial for initiating the desired catalytic cycle and can help to suppress side reactions.[1]
Q5: How does the choice of base and solvent affect aniline homocoupling?
The base and solvent system plays a significant role.
-
Base: The choice of base can influence the reaction outcome.[1] Commonly used bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][2] It is critical that the base is anhydrous and finely ground to ensure its reactivity.[2]
-
Solvent: Solvents must be anhydrous and thoroughly degassed.[1][2] Common solvents for these reactions include toluene, dioxane, and THF.[2][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Significant amount of aniline homocoupling byproduct observed. | Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to side reactions.[1][2] | Rigorous Exclusion of Oxygen: Ensure all glassware is flame-dried or oven-dried. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][2] Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Suboptimal Ligand: The chosen phosphine ligand may not be effective at promoting the desired cross-coupling over homocoupling.[1] | Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, or RuPhos.[1] | |
| Inappropriate Palladium Precatalyst: Inefficient generation of the active Pd(0) catalyst. | Use a Well-Defined Precatalyst: Employ a G3 or G4 Buchwald precatalyst to ensure efficient generation of the active catalytic species.[1] | |
| Incorrect Base: The base may not be optimal for the specific substrate combination.[1] | Base Screening: Screen different anhydrous bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[1][2] | |
| High Reaction Concentration: High concentrations can favor the bimolecular homocoupling reaction.[1] | Lower the Concentration: Try running the reaction at a lower concentration.[1] | |
| Low or no yield of the desired product, with homocoupling byproduct present. | Catalyst Deactivation: The pyridine nitrogen in a substrate can coordinate to the palladium, leading to catalyst inhibition.[2] Amines themselves can act as ligands, potentially deactivating the catalyst.[6] | Use Bulky, Electron-Rich Ligands: These can often overcome catalyst inhibition.[2] Consider adding an extra equivalent of the phosphine ligand relative to the palladium.[6] |
| Poor Reagent Quality: Water in the reaction solvent or reagents can lead to unwanted side reactions.[2] | Use Anhydrous Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous.[2] |
Data Presentation
Table 1: Comparison of C-N Coupling Methods for Aniline Synthesis
The following table provides a comparative overview of common C-N coupling methods. Yields and optimal conditions are highly dependent on the specific substrates.
| C-N Coupling Method | Typical Catalyst/Reagent | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 2-24 | 70-98 | Broad substrate scope, high functional group tolerance | Requires expensive and air-sensitive ligands and catalysts |
| Ullmann Condensation | CuI, Cu₂O | None or simple ligands (e.g., phenanthroline) | K₂CO₃, Cs₂CO₃ | DMSO, DMF, Pyridine | 120-200 | 12-48 | 40-85 | Inexpensive catalyst | Harsh reaction conditions, limited substrate scope |
| Chan-Lam Coupling | Cu(OAc)₂ | Pyridine | None or mild base | Dichloromethane | Room Temp | 12-48 | 60-95 | Mild, aerobic conditions | Primarily for aryl boronic acids |
Data compiled from general knowledge in the field and supported by information in the search results.[7]
Experimental Protocols
General Protocol for Minimizing Aniline Homocoupling in a Buchwald-Hartwig Amination
This protocol provides a general methodology for a palladium-catalyzed C-N cross-coupling reaction designed to minimize the formation of aniline homocoupling byproducts.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (if not using a precatalyst with the ligand, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium precatalyst, and base.
-
Solvent and Reagent Addition: Add the anhydrous, degassed toluene, followed by the aniline via syringe.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Mandatory Visualization
Caption: A logical workflow to diagnose and resolve aniline homocoupling in Pd-catalyzed reactions.
References
Validation & Comparative
A Comparative Guide to Metal Complexes Featuring 4-Bromo-2,6-diisopropylaniline-Derived Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis, characterization, and potential applications of metal complexes incorporating ligands derived from 4-bromo-2,6-diisopropylaniline. The sterically demanding and electronically tunable nature of this aniline derivative makes it a valuable precursor for ligands in coordination chemistry, with applications spanning catalysis and medicinal chemistry. This document summarizes key experimental data, details synthetic protocols, and visualizes fundamental chemical pathways to facilitate research and development in this area.
Introduction to this compound in Ligand Synthesis
This compound is a versatile building block for a variety of ligand types, including Schiff bases, N-heterocyclic carbenes (NHCs), and diazabutadienes. The bulky 2,6-diisopropylphenyl groups provide significant steric hindrance around the metal center, which can enhance catalytic selectivity and stabilize reactive intermediates. The para-bromo substituent offers a site for further functionalization and influences the electronic properties of the resulting metal complex.
Synthesis and Characterization of Metal Complexes: A Comparative Overview
The following sections detail the synthesis and characterization of various metal complexes with ligands derived from this compound and its analogues.
I. Schiff Base Complexes
Schiff base ligands, formed by the condensation of an amine with an aldehyde or ketone, are a widely studied class of ligands. The use of this compound as the amine precursor imparts significant steric bulk.
Experimental Protocol: Synthesis of a Schiff Base Ligand and its Metal Complexes
This protocol is a generalized procedure based on common synthetic methodologies for Schiff base metal complexes.[1][2]
-
Ligand Synthesis:
-
An equimolar amount of this compound and a suitable aldehyde (e.g., salicylaldehyde or a derivative) are dissolved in a solvent such as ethanol or methanol.
-
A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours.
-
The resulting Schiff base ligand precipitates upon cooling and is collected by filtration, washed with cold solvent, and dried.
-
-
Complex Synthesis:
-
The synthesized Schiff base ligand is dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).[1]
-
An aqueous or alcoholic solution of the corresponding metal salt (e.g., NiCl₂, PdCl₂, PtCl₂, Zn(OAc)₂) is added dropwise to the ligand solution, often in a 1:2 metal-to-ligand molar ratio.[1]
-
The pH of the reaction mixture may be adjusted with a base like NaOH to facilitate deprotonation of the ligand.[1]
-
The reaction mixture is stirred and refluxed for several hours.
-
The resulting metal complex precipitate is filtered, washed thoroughly with appropriate solvents, and dried under vacuum.
-
Table 1: Comparison of Spectroscopic Data for Schiff Base Metal Complexes Derived from Aniline Analogues
| Complex | ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Geometry | Reference |
| Ligand (BrcOH) * | - | - | - | [1] |
| [Ni(BrcO)₂] | ~1600-1620 | 8.41 - 8.61 | Square Planar | [1] |
| [Pd(BrcO)₂] | ~1600-1620 | 8.41 - 8.61 | Square Planar | [1] |
| [Pt(BrcO)₂] | ~1600-1620 | 8.41 - 8.61 | Square Planar | [1] |
| [Zn(BrcO)₂] | ~1600-1620 | 8.41 - 8.61 | Tetrahedral | [1] |
| [Co L Cl (H₂O)₂] ** | 1611 | - | Octahedral | [2] |
| [Ni L Cl (H₂O)₃]·H₂O | - | - | Octahedral | [2] |
| [Cu L Cl (H₂O)₃]·H₂O | - | - | Octahedral | [2] |
| [Zn L Cl (H₂O)₂]·H₂O | - | - | Octahedral | [2] |
* (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol ** (E)-4-(((4-aminophenyl)imino)methyl)benzene-1,3-diol
dot
Caption: General workflow for the synthesis of Schiff base ligands and their metal complexes.
II. Azo-Containing Metal Complexes
Azo ligands can be synthesized through diazotization of an aniline derivative followed by a coupling reaction.
Experimental Protocol: Synthesis of an Azo Ligand and its Metal Complexes
This protocol is based on the synthesis of a diazo ligand from 4-bromoaniline.[3][4]
-
Diazonium Salt Formation:
-
4,4'-methylenedianiline is dissolved in an acidic aqueous solution (e.g., HCl and water).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
-
-
Coupling Reaction:
-
The diazonium salt solution is then added to a cooled solution of 4-bromoaniline in ethanol and NaOH.
-
The reaction mixture is kept at 0-5 °C and the pH is adjusted to 6.
-
The resulting azo ligand precipitate is collected, washed with distilled water, and purified by recrystallization.
-
-
Complex Synthesis:
-
The azo ligand is dissolved in absolute ethanol.
-
A buffered aqueous solution of the metal salt (e.g., Ag(I), Cu(II), Cd(II), Zn(II)) is added dropwise with shaking.[3]
-
The mixture is shaken at room temperature and then left to stand.
-
The precipitated metal complex is filtered, washed with ethanol and water, and dried.
-
Table 2: Comparison of FT-IR Spectral Data (cm⁻¹) for an Azo Ligand and its Metal Complexes
| Compound | ν(N-H) | ν(N=N) | ν(M-N) | Reference |
| Ligand (L) * | 3440, 3409 | 1434 | - | [3] |
| [Cu-L] | 3348-3425 | 1386-1488 | 401-563 | [3] |
| [Zn-L] | 3348-3425 | 1386-1488 | 401-563 | [3] |
| [Cd-L] | 3348-3425 | 1386-1488 | 401-563 | [3] |
| [Ag-L] | 3348-3425 | 1386-1488 | 401-563 | [3] |
* 2,2'-((methylenebis(4,1-phenylene))bis(diazene-2,1-diyl))bis(4-bromoaniline)
dot
Caption: Synthesis pathway for azo ligands and their subsequent metal complexation.
Applications and Future Directions
Metal complexes derived from this compound and its analogues have shown promise in several areas:
-
Catalysis: The steric bulk of the ligands is crucial for catalysts used in olefin polymerization.[5] These ligands can tune the electronic and steric properties of the metal center, thereby influencing catalytic performance.
-
Biological Activity: Schiff base and azo-containing metal complexes have demonstrated antibacterial and anticancer activities.[1][4] Chelation of the metal to the ligand can enhance the biological activity compared to the free ligand.[1]
-
Materials Science: These sterically hindered anilines can be incorporated into polymers to influence their thermal stability, solubility, and mechanical properties.[5]
Future research could focus on the synthesis of a wider range of metal complexes with these ligands and a more systematic evaluation of their catalytic and biological properties. The functionalization of the bromo group could also lead to the development of novel materials with tailored properties.
References
- 1. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies [jmchemsci.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. This compound|CAS 80058-84-0 [benchchem.com]
A Comparative Study of N-Heterocyclic Carbene Ligands: Exploring the Impact of Aniline Precursors in Catalysis
A deep dive into the synthesis and catalytic performance of N-Heterocyclic Carbene (NHC) ligands derived from 4-Bromo-2,6-diisopropylaniline in comparison to other commonly employed anilines, offering insights for researchers, scientists, and drug development professionals.
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tuneability. The electronic and steric characteristics of NHC ligands, which are critical to their catalytic efficacy, are largely dictated by the substituents on the nitrogen atoms of the heterocyclic ring. These substituents are typically introduced via the corresponding aniline precursors. This guide provides a comparative analysis of NHC ligands derived from this compound and other anilines, focusing on their synthesis and performance in key cross-coupling reactions. While direct comparative experimental data for NHC ligands from this compound is limited in publicly accessible literature, this guide offers a comprehensive overview based on established synthetic routes and catalytic data from analogous systems, providing a predictive assessment of its potential.
Synthesis of NHC Ligand Precursors from Anilines
The synthesis of NHC ligands typically begins with the preparation of the corresponding imidazolium or imidazolinium salt, which serves as the carbene precursor. The general synthetic route involves the condensation of an aniline with a glyoxal derivative to form a diimine, followed by cyclization and quaternization.
A key precursor for the synthesis of the target NHC ligand is the diimine, (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-ylidene}-2,6-diisopropylaniline, which can be synthesized from this compound. The solid diimine can be recrystallized from a dichloromethane/cyclohexane mixture[1].
The general workflow for the synthesis of imidazolium salts from aniline precursors is depicted below. This multi-step process is fundamental to accessing a wide variety of NHC ligands with tailored electronic and steric properties.
References
Unveiling the Influence of the Bromo-Substituent in Aniline-Based Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced electronic effects of substituents on ligand scaffolds is paramount for designing novel catalysts, therapeutics, and functional materials. This guide provides a comprehensive comparison of the electronic effects of the bromo-substituent at the ortho-, meta-, and para-positions of aniline-based ligands. Through a synthesis of experimental data, detailed protocols, and visual aids, this document aims to elucidate the structure-property relationships governed by the position of the bromine atom.
The electronic character of a ligand is a critical determinant of the properties and reactivity of its metal complexes. The bromo-substituent, with its dual electronic nature—exerting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R)—presents a fascinating case study in substituent effects. The net electronic influence of the bromine atom is highly dependent on its position on the aniline ring, leading to distinct differences in the basicity, spectroscopic characteristics, and ultimately, the performance of the resulting ligands and their complexes in various applications.
Comparative Analysis of Physicochemical Properties
The position of the bromo-substituent significantly impacts the electron density on the nitrogen atom of the aniline ring, which is reflected in the ligand's basicity (pKa), and its spectroscopic signatures in Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Basicity (pKa Values)
The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons for coordination or protonation. The electron-withdrawing inductive effect of the bromine atom generally decreases the basicity of aniline. However, the interplay with the electron-donating resonance effect, which is more pronounced at the ortho- and para-positions, leads to a specific trend in pKa values.
Generally, all bromoanilines are weaker bases than aniline (pKa ≈ 4.6). The p-bromoaniline is a stronger base than m-bromoaniline.[1] This is because at the para-position, the +R effect of bromine partially counteracts its -I effect, increasing the electron density on the nitrogen to a greater extent than at the meta-position where only the -I effect operates.[1] The ortho-bromoaniline is typically the weakest base due to the "ortho effect," a combination of steric hindrance and the strong inductive effect at close proximity to the amino group.
| Compound | pKa of Conjugate Acid |
| Aniline | ~4.6 |
| 2-Bromoaniline (ortho) | ~2.5 |
| 3-Bromoaniline (meta) | 3.58[1] |
| 4-Bromoaniline (para) | 3.86[1][2] |
Table 1: Comparison of pKa values for bromo-substituted anilines.
Spectroscopic Data: ¹H and ¹³C NMR
The chemical shifts in NMR spectroscopy provide a detailed picture of the electronic environment of the nuclei within the molecule. The position of the bromo-substituent influences the chemical shifts of both the aromatic protons and carbons, as well as the protons of the amino group.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromoaniline | Aromatic: ~6.6-7.4, NH₂: ~4.0 | Aromatic: ~110-145 |
| 3-Bromoaniline | Aromatic: ~6.7-7.1, NH₂: ~3.7 | Aromatic: ~114-148 |
| 4-Bromoaniline | Aromatic: 6.49 (d), 7.17 (d)[3] | 110.44, 117.00, 132.27, 145.70[3] |
Table 2: Comparative ¹H and ¹³C NMR data for bromo-substituted anilines (representative values in CDCl₃).
Spectroscopic Data: FTIR
FTIR spectroscopy is a powerful tool for identifying functional groups and probing the nature of chemical bonds. The N-H stretching vibrations of the primary amine group in bromoanilines are particularly sensitive to the electronic effects of the bromo-substituent. Electron-withdrawing effects tend to increase the N-H bond strength, leading to higher stretching frequencies.
| Compound | N-H Symmetric Stretch (ν_sym, cm⁻¹) | N-H Asymmetric Stretch (ν_asym, cm⁻¹) |
| Aniline | ~3360 | ~3440 |
| 2-Bromoaniline | ~3390 | ~3480 |
| 3-Bromoaniline | ~3385 | ~3475 |
| 4-Bromoaniline | 3381.25[4] | 3473.07[4] |
Table 3: Comparative FTIR N-H stretching frequencies for bromo-substituted anilines.
Experimental Protocols
Reproducible and accurate experimental data are the bedrock of scientific comparison. The following sections provide detailed methodologies for the synthesis of bromoaniline isomers and the determination of their pKa values.
Synthesis of Bromoaniline Isomers
A common and reliable method for the synthesis of bromoaniline isomers involves the reduction of the corresponding bromonitrobenzene precursors.
General Protocol for the Reduction of Bromonitrobenzenes:
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the respective bromonitrobenzene isomer.
-
Reaction Mixture: Add a solvent such as ethanol, followed by a reducing agent. A common system is iron powder in the presence of a small amount of hydrochloric acid or ammonium chloride.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and make it basic with a solution of sodium carbonate or sodium hydroxide.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude bromoaniline can be further purified by recrystallization or column chromatography.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a weakly basic compound like a bromoaniline can be accurately determined using UV-Vis spectrophotometry by measuring the absorbance changes as a function of pH.
Protocol for Spectrophotometric pKa Determination:
-
Preparation of Stock Solution: Prepare a stock solution of the bromoaniline isomer in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range of approximately 3-4 pH units around the expected pKa of the aniline.
-
Sample Preparation: For each pH value, prepare a sample by adding a small, constant volume of the bromoaniline stock solution to a cuvette containing the buffer solution.
-
UV-Vis Measurements: Record the UV-Vis spectrum of each sample over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) for the protonated (BH⁺) and neutral (B) forms of the aniline. This is typically done by measuring the spectra in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions, respectively.
-
At a chosen wavelength where the absorbance of the two species differs significantly, record the absorbance (A) for each of the buffered solutions.
-
Calculate the ratio of the concentrations of the neutral base to the protonated acid, [B]/[BH⁺], at each pH using the following equation: [B]/[BH⁺] = (A_BH⁺ - A) / (A - A_B) where A_BH⁺ is the absorbance of the fully protonated form and A_B is the absorbance of the neutral form.
-
Plot log([B]/[BH⁺]) versus pH. The pKa is the pH at which log([B]/[BH⁺]) = 0.
-
Visualization of Concepts and Workflows
Graphical representations are invaluable for understanding complex relationships and experimental procedures.
Caption: Electronic effects of the bromo-substituent on the aniline ring.
Caption: Experimental workflow for pKa determination by spectrophotometry.
Impact on Applications: Catalysis and Drug Design
The electronic modifications induced by the bromo-substituent have profound implications for the application of aniline-based ligands in catalysis and drug development.
Catalysis
In transition metal catalysis, the electronic properties of the ligand directly influence the catalytic activity and selectivity of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, more electron-donating ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-withdrawing groups can facilitate reductive elimination.
The position of the bromo-substituent allows for fine-tuning of these electronic properties. A para-bromo substituent, with its partially offsetting +R effect, results in a less electron-deficient metal center compared to a meta-bromo substituent, where the strong -I effect dominates. This can lead to differences in catalytic efficiency and product distribution. For example, in Suzuki-Miyaura coupling reactions, the choice of a bromoaniline-derived ligand with the bromine at a specific position can influence the reaction yield and turnover number.
While a comprehensive quantitative comparison is highly system-dependent, the general trend suggests that the ligand's electron-donating ability (p-bromoaniline > m-bromoaniline > o-bromoaniline) can correlate with the catalytic activity in reactions where oxidative addition is rate-limiting.
Drug Design
In drug design, aniline and its derivatives are common scaffolds. The introduction of a bromo-substituent can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The electronic effects influence parameters such as lipophilicity (logP), metabolic stability, and binding affinity to biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate these physicochemical properties with biological activity.[5] For bromo-substituted aniline derivatives, the position of the bromine atom can be a critical descriptor in QSAR models. For example, a bromine atom at the para-position might be involved in a favorable halogen bond with a protein receptor, enhancing binding affinity, while a bromine at the ortho-position could introduce steric hindrance. The different electronic environments also affect the molecule's susceptibility to metabolic enzymes.
Caption: Logical relationship in a QSAR model for bromoaniline derivatives.
References
The Bromo-Substituent Effect: A Comparative Analysis of Catalyst Performance in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of palladium catalysts bearing aniline ligands with and without a bromo-substituent, focusing on their performance in Suzuki-Miyaura cross-coupling reactions. The inclusion of a bromo-substituent on the aniline ligand can significantly influence the electronic properties and, consequently, the catalytic activity of the palladium complex.
A study by Xia et al. (2021) systematically investigated the impact of various substituents on the aniline ligand in [(NHC)PdCl2(aniline)] complexes (where NHC is an N-heterocyclic carbene) on their catalytic efficacy. By comparing the performance of catalysts with unsubstituted aniline to those with electron-withdrawing groups, such as a bromo-substituent, a clear trend in reactivity can be observed.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The performance of palladium catalysts in this reaction is critically dependent on the nature of the ligands surrounding the metal center. The electronic properties of the aniline ligand, in particular, can modulate the reactivity of the catalyst.
The following table summarizes the performance of two representative catalysts from the study by Xia et al. (2021) in the Suzuki-Miyaura cross-coupling of N-mesyl-2-fluoro-4-iodoaniline with 4-acetylphenylboronic acid. The data highlights the enhanced reactivity of the catalyst bearing the bromo-substituted aniline ligand compared to the catalyst with an unsubstituted aniline ligand.
| Catalyst | Aniline Ligand | Yield (%)[1][2][3] |
| Catalyst A | Aniline | 75 |
| Catalyst B | 4-Bromoaniline | 88 |
Table 1: Comparison of catalyst performance in the Suzuki-Miyaura cross-coupling reaction. The higher yield achieved with Catalyst B indicates a positive electronic effect of the bromo-substituent on the catalytic activity.
The enhanced performance of the catalyst with the 4-bromoaniline ligand can be attributed to the electron-withdrawing nature of the bromine atom. This electronic effect can influence the electron density at the palladium center, potentially facilitating key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction as described in the study by Xia et al. (2021).[1]
General Procedure for the Suzuki-Miyaura Cross-Coupling of Amides:
An oven-dried vial equipped with a stir bar was charged with the amide substrate (0.10 mmol, 1.0 equiv), potassium carbonate (0.30 mmol, 3.0 equiv), the boronic acid (0.20 mmol, 2.0 equiv), and the Pd-NHC catalyst (1.0 mol%). The vial was placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles under high vacuum. Tetrahydrofuran (THF) (0.25 M) and water (0.50 mmol, 5.0 equiv) were added with vigorous stirring at room temperature, and the reaction was stirred at this temperature for the specified time.
Catalytic Cycle and Workflow
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves a series of steps including oxidative addition, transmetalation, and reductive elimination. The nature of the aniline ligand on the palladium catalyst can influence the rate and efficiency of these individual steps.
Figure 1. A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Bromo-2,6-diisopropylaniline with Its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic amine 4-Bromo-2,6-diisopropylaniline with its synthetic precursors, 2,6-diisopropylaniline and aniline. This analysis is crucial for researchers and professionals in drug development and materials science for reaction monitoring, quality control, and structural verification. The comparison leverages key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of this compound typically proceeds via the electrophilic bromination of 2,6-diisopropylaniline. The precursor, 2,6-diisopropylaniline, can be synthesized through the alkylation of aniline. This multi-step synthesis highlights the progressive structural changes that are readily monitored by the spectroscopic methods detailed below.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for aniline, 2,6-diisopropylaniline, and this compound.
¹H NMR Data
The ¹H NMR spectra provide detailed information about the proton environments in each molecule. The introduction of the bulky isopropyl groups and the subsequent bromination lead to characteristic changes in the chemical shifts and splitting patterns of the aromatic protons.
| Compound | Aromatic Protons (ppm) | Isopropyl Protons (ppm) | Amine Protons (ppm) |
| Aniline | 6.7-7.2 (m, 5H) | - | ~3.6 (s, 2H) |
| 2,6-diisopropylaniline | 6.9-7.1 (m, 3H) | 2.9-3.2 (septet, 2H, CH), 1.2-1.3 (d, 12H, CH₃) | ~3.8 (s, 2H) |
| This compound | ~7.2 (s, 2H) | 2.9-3.2 (septet, 2H, CH), 1.2-1.3 (d, 12H, CH₃) | ~4.5 (s, 2H) |
¹³C NMR Data
The ¹³C NMR spectra reveal the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom, providing valuable information on the substitution patterns of the aromatic ring.
| Compound | Aromatic Carbons (ppm) | Isopropyl Carbons (ppm) |
| Aniline | 146.7 (C-N), 129.2 (CH), 118.6 (CH), 115.2 (CH) | - |
| 2,6-diisopropylaniline | 142.9 (C-N), 131.7 (C-isopropyl), 123.0 (CH), 118.0 (CH) | 28.1 (CH), 22.5 (CH₃) |
| This compound | 144.3 (C-N), 131.8 (C-Br), 129.2 (CH), 128.5 (C-isopropyl) | 28.5 (CH), 22.4 (CH₃) |
IR Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic N-H stretches of the amine group and the C-N stretching vibrations are key diagnostic peaks. The substitution on the aromatic ring also influences the C-H and C=C stretching and bending vibrations.
| Compound | N-H Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| Aniline | 3350-3450 (two bands) | 1250-1340 | 3000-3100 | 1450-1600 |
| 2,6-diisopropylaniline | 3370-3480 (two bands) | 1250-1335 | 3000-3100 | 1450-1600 |
| This compound | 3380-3490 (two bands) | 1250-1335 | 3000-3100 | 1450-1600 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) is a key indicator of the compound's identity. The presence of bromine in this compound is readily identified by the characteristic M+2 isotope peak of approximately equal intensity to the M⁺ peak.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| Aniline | 93.13 | 93 (M⁺), 66, 65 |
| 2,6-diisopropylaniline | 177.29 | 177 (M⁺), 162 (M-15), 134 |
| This compound | 256.18 | 255/257 (M⁺), 240/242 (M-15), 161 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A workflow for acquiring and interpreting NMR data is presented below.
Caption: Experimental workflow for NMR spectroscopy.
-
Sample Preparation : 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : A one-dimensional proton spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A one-dimensional carbon spectrum is acquired with proton decoupling. A greater number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : The raw data is processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum is also acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Data Analysis : The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Instrumentation : Various types of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Sample Preparation : The sample is typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL).
-
Data Acquisition : The sample solution is introduced into the ion source. In EI, a high-energy electron beam ionizes the sample, often leading to fragmentation. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to identify potential structural fragments from the fragmentation pattern.
Stability of Metal Complexes with Ligands Derived from 4-Bromo-2,6-diisopropylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in various fields, including catalysis, materials science, and medicinal chemistry. Ligands derived from sterically hindered anilines, such as 4-Bromo-2,6-diisopropylaniline, are of particular interest due to the kinetic stabilization they impart to the metal center. The bulky 2,6-diisopropylphenyl groups create a sterically crowded environment that can enhance catalytic selectivity and stabilize reactive intermediates. This guide provides a comparative assessment of the stability of metal complexes featuring a ligand structurally similar to those derived from this compound, supported by experimental data and detailed methodologies.
Comparative Stability of Transition Metal Complexes
The stability of metal complexes is intrinsically linked to the ligand's structure. To illustrate this, we present a comparison of the stability constants for transition metal(II) complexes with two different Schiff base ligands. The primary ligand, N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline, features the bulky 2,6-diisopropylaniline moiety. The secondary ligand, N-(2-hydroxybenzylidene)-2,3-dimethylaniline, is less sterically hindered.
The stability of these complexes was determined using the Irving-Rossotti pH-metric titration technique in a 75:25 (v/v) 1,4-dioxane-water medium at 27±0.5 °C and an ionic strength of μ = 0.1 M (KCl).
| Metal Ion | Primary Ligand: N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline (log K) | Secondary Ligand: N-(2-hydroxybenzylidene)-2,3-dimethylaniline (log K) |
| Co(II) | 7.85 | 6.95 |
| Ni(II) | 8.10 | 7.20 |
| Cu(II) | 9.25 | 8.30 |
| Zn(II) | 7.60 | 6.70 |
Data sourced from a study on mixed ligand complexes.
The data clearly indicates that the complexes formed with the bulkier N-(2-hydroxy-1-naphthylidene)-2,6-diisopropylaniline ligand exhibit significantly higher stability constants across all tested metal ions compared to the less sterically encumbered N-(2-hydroxybenzylidene)-2,3-dimethylaniline ligand. This enhanced stability can be attributed to the steric shielding provided by the two isopropyl groups on the aniline ring, which protects the metal center from the coordination of solvent molecules and other competing ligands.
The order of stability for the metal complexes with both ligands follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is a well-established phenomenon in coordination chemistry and is largely independent of the specific ligand, reflecting the intrinsic properties of the metal ions.
Experimental Protocol: Irving-Rossotti pH-Metric Titration
The determination of the stability constants of metal complexes is commonly performed using the Irving-Rossotti pH-metric titration technique. This method involves a series of potentiometric titrations of a ligand with a standard base in the absence and presence of a metal ion.
Solutions Required:
-
Standard Mineral Acid: A standard solution of a strong acid (e.g., 0.1 M HClO₄ or HNO₃) is used to set the initial acidic pH.
-
Standard Base: A carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH or KOH) is used as the titrant.
-
Ligand Solution: A solution of the ligand of known concentration prepared in a suitable solvent (e.g., 1,4-dioxane).
-
Metal Ion Solution: A solution of the metal salt (e.g., nitrate or perchlorate) of known concentration.
-
Inert Salt Solution: A solution of an inert salt (e.g., 1 M NaClO₄ or KNO₃) to maintain a constant ionic strength throughout the titration.
-
Solvent: A suitable solvent or solvent mixture (e.g., 75:25 v/v 1,4-dioxane-water) is used to dissolve the ligand and other components.
Titration Procedure:
Three sets of solutions are prepared for titration against the standard base:
-
Acid Titration: A mixture of the standard mineral acid and the inert salt solution in the chosen solvent. This titration is used to determine the concentration of the standard base and to calibrate the electrode.
-
Ligand Titration: A mixture of the standard mineral acid, the inert salt solution, and the ligand solution in the chosen solvent. This titration is used to determine the proton-ligand stability constants (pKa values) of the ligand.
-
Metal-Ligand Titration: A mixture of the standard mineral acid, the inert salt solution, the ligand solution, and the metal ion solution in the chosen solvent.
The titrations are carried out in a thermostated vessel under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of the metal ions and the absorption of atmospheric CO₂. The pH is measured after each addition of the standard base.
Data Analysis:
From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated at various pH values. The free ligand concentration ([L]) is then determined. The stability constants (log K) are calculated from the formation curves, which are plots of n̄ versus pL (where pL = -log[L]).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the determination of metal complex stability constants using the Irving-Rossotti pH-metric titration method.
Caption: Workflow for determining stability constants.
Logical Pathway for Stability Assessment
The following diagram outlines the logical progression from ligand selection to the determination and interpretation of metal complex stability.
Caption: Logic of stability assessment.
The Isopropyl Group's Steering Effect on Catalytic Performance: A Comparative Guide
In the intricate world of catalysis, the subtle interplay of steric and electronic effects dictates the efficiency and selectivity of a reaction. Among the various substituents employed to fine-tune catalyst performance, the isopropyl group stands out for its unique combination of moderate bulk and electron-donating character. This guide provides a comprehensive comparison of the catalytic activity of metal complexes bearing isopropyl groups with their counterparts having other substituents, supported by experimental data and detailed protocols.
The influence of the isopropyl group is most pronounced in its ability to create a specific steric environment around the metal center. This steric hindrance can direct the approach of substrates, influence the stability of intermediates, and ultimately control the stereoselectivity and regioselectivity of the catalytic transformation.
Comparative Analysis of Catalytic Activity
To illustrate the tangible effects of isopropyl substitution, this section presents a comparative analysis of catalyst performance in three key types of reactions: Suzuki-Miyaura cross-coupling, olefin polymerization, and hydroformylation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, is highly sensitive to the ligand environment around the palladium catalyst. N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for this transformation. A comparison between the widely used IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (N,N'-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligands highlights the impact of the isopropyl groups.
| Catalyst Precursor | Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Yield (%)[1] |
| [Pd(allyl)Cl] | IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF/MeOH | >80 |
| [Pd(allyl)Cl] | IMes | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | THF/MeOH | <60 |
| [Pd(allyl)Cl] | IPr | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₂CO₃ | THF/MeOH | 100 (in 3h) |
| [Pd(allyl)Cl] | IMes | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | K₂CO₃ | THF/MeOH | ~40 (in 3h) |
The data clearly indicates that the palladium complex bearing the IPr ligand, with its bulky isopropyl groups, exhibits significantly higher catalytic activity compared to the IMes-ligated catalyst in the coupling of both simple and more challenging heteroaryl substrates.[1] The steric bulk of the isopropyl groups is thought to promote the reductive elimination step and stabilize the active monoligated palladium species.
Olefin Polymerization
In the realm of olefin polymerization, the substituents on the ancillary ligands of Ziegler-Natta or metallocene catalysts play a crucial role in determining the polymer's properties, such as molecular weight and tacticity. The use of internal donors containing isopropyl groups in Ziegler-Natta catalysts has been shown to influence the stereoselectivity of polypropylene polymerization.
A computational study on pyridylamido-type catalysts for propene polymerization directly compared the effect of isopropyl versus methyl substituents on the stereoselectivity of the insertion process.
| Catalyst Substituent (R) | ΔE (kcal/mol) (re-face vs. si-face insertion) | Predicted Stereoselectivity |
| Isopropyl | 4.0 | High |
| Methyl | 2.4 | Moderate |
The higher energy difference for the catalyst with isopropyl substituents indicates a greater preference for one mode of propylene insertion, leading to a higher degree of stereoregularity in the resulting polymer. This is attributed to the more effective steric guidance provided by the bulkier isopropyl groups in the catalyst's coordination sphere.
Hydroformylation
Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed experimental procedures are crucial.
Synthesis of [Pd(IPr)(allyl)Cl] Precatalyst
Materials: [Pd(allyl)Cl]₂, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), Dichloromethane (DCM).
Procedure:
-
In a nitrogen-filled glovebox, [Pd(allyl)Cl]₂ (1.0 eq) and IPr (2.1 eq) are dissolved in anhydrous DCM.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under vacuum.
-
The resulting solid is washed with pentane and dried under vacuum to yield the [Pd(IPr)(allyl)Cl] complex as a pale-yellow powder.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), [Pd(IPr)(allyl)Cl] (0.5-2 mol%), and solvent (e.g., THF/H₂O or Toluene).
Procedure:
-
To a Schlenk tube are added the aryl halide, arylboronic acid, and base.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent and the palladium precatalyst are added.
-
The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) and monitored by GC or TLC.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizing the Influence
To better understand the concepts discussed, the following diagrams illustrate the structure of the catalysts and a typical experimental workflow.
Caption: General structures of Pd-IPr and Pd-IMes precatalysts.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-diisopropylaniline: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromo-2,6-diisopropylaniline, a chemical intermediate used in various research and development applications, is critical to ensure laboratory safety and environmental protection. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Therefore, adherence to strict disposal protocols is mandatory. This guide provides essential, immediate safety and logistical information, including operational and disposal plans with step-by-step procedural guidance.
Immediate Safety Precautions and Spill Management
Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is an acute toxin and an irritant. In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation to disperse any vapors.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. This ensures compliance with all local, regional, and national environmental regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Isolate waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) from other laboratory waste streams. It is crucial to segregate halogenated organic waste from non-halogenated waste.
-
Labeling: The waste container must be clearly and accurately labeled with the chemical name "this compound," the associated hazards (e.g., "Toxic," "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure proper handling and disposal, which will likely involve high-temperature incineration.
Advanced Oxidation Process: A Potential In-Lab Treatment Method
For laboratories with the appropriate engineering controls and trained personnel, an advanced oxidation process (AOP) using Fenton's reagent can be considered for the degradation of small quantities of this compound in aqueous solutions. This method involves the generation of highly reactive hydroxyl radicals (•OH) that can break down the aromatic amine into less harmful compounds.[2][3][4]
Disclaimer: This protocol is provided for informational purposes and should be adapted and validated by qualified personnel for their specific laboratory conditions. It is essential to conduct a thorough risk assessment before proceeding.
Experimental Protocol: Degradation using Fenton's Reagent
This protocol is adapted from studies on the degradation of similar aromatic amines.
Materials:
-
Waste aqueous solution of this compound (concentration to be determined and adjusted)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for neutralization
-
Magnetic stirrer and stir bar
-
Fume hood
-
pH meter
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Preparation: Work in a well-ventilated fume hood. Prepare a stock solution of the iron catalyst by dissolving a known amount of Iron(II) sulfate in deionized water.
-
pH Adjustment: Transfer the aqueous waste containing this compound to a beaker. Slowly add sulfuric acid to adjust the pH to between 3 and 4. This is the optimal pH range for the Fenton reaction.[4][5]
-
Catalyst Addition: Add the Iron(II) sulfate solution to the waste solution while stirring.
-
Initiation of Reaction: Slowly and carefully add the 30% hydrogen peroxide solution to the mixture. The reaction is exothermic, so the H₂O₂ should be added in small portions to control the temperature.[5]
-
Reaction Time: Allow the reaction to proceed with continuous stirring for a predetermined time (e.g., 1-3 hours), as complete removal can take time.[6]
-
Quenching and Neutralization: After the reaction period, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite or bisulfite until the solution no longer tests positive for peroxides (using peroxide test strips). Subsequently, neutralize the solution by slowly adding a sodium hydroxide solution to bring the pH to a neutral range (pH 6-8).
-
Precipitation and Filtration: The neutralization will cause the precipitation of iron hydroxides. Allow the precipitate to settle, and then separate the solid from the liquid by filtration.
-
Final Disposal: The filtered liquid should be analyzed to confirm the degradation of the aromatic amine before being disposed of down the drain with copious amounts of water, in accordance with local regulations. The iron-containing sludge must be disposed of as hazardous waste.
Quantitative Data on Degradation of a Similar Compound
The following table presents data on the degradation of aniline, a related aromatic amine, using a heterogeneous Fenton's reaction, which can provide an indication of the potential effectiveness of this method.
| Parameter | Value | Reference |
| Initial Aniline Concentration | 1000 ppm | [7] |
| Iron Catalyst | Fe anode | [7] |
| pH | 3.0 | [7] |
| Reaction Time | 2 hours | [7] |
| Degradation Efficiency | >95% | [7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenton's reagent - Wikipedia [en.wikipedia.org]
- 3. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. usptechnologies.com [usptechnologies.com]
- 6. aminer.org [aminer.org]
- 7. Aniline degradation by Electro-Fenton and peroxi-coagulation processes using a flow reactor for wastewater treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-Bromo-2,6-diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-2,6-diisopropylaniline (CAS No: 80058-84-0). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Summary
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation.[3]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Recommended for low splash potential. |
| Chemical Goggles | To be worn where there is a potential for splashing.[4] | |
| Face Shield | To be used in conjunction with goggles for maximum protection during splash-prone activities. | |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or other resistant materials are suitable. Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[4] |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant suit should be worn to prevent skin contact.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area.[1][3][4] If ventilation is inadequate, especially when heating or creating aerosols, a respirator is necessary. |
Operational and Handling Plan
Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][3][4][5]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4] Do not breathe vapors or mists.[1][4]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1][3][4] Wash hands thoroughly after handling.[4][6]
Storage:
-
Container: Keep the container tightly closed.[4]
-
Location: Store in a cool, dry, and well-ventilated place away from direct sunlight.[5]
-
Incompatibilities: Keep away from acids, acid anhydrides, acid chlorides, and chloroformates.[5]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing and wash it before reuse.[4][5] If skin irritation occurs or you feel unwell, seek medical advice.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes.[4][5][6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4][5][6] If eye irritation persists, get medical advice or attention.[5][6] |
| Ingestion | Rinse the mouth with water.[1][3][4][5] Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[1][3][5] |
Spill and Disposal Plan
Accidental Release:
-
Evacuate: Immediately evacuate unnecessary personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: Prevent the spill from entering drains.[6]
-
Cleanup: Use an inert, non-combustible absorbent material like sand or earth to soak up the spill. Collect the material and place it in a suitable container for disposal.[4]
Disposal:
-
Dispose of the chemical and any contaminated materials at a designated hazardous waste collection point.[3][4][6] All disposal activities must be in accordance with local, regional, and national regulations.[4]
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
- 1. This compound | 80058-84-0 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 80058-84-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
